Necroptosis-IN-4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H23F3N6O3 |
|---|---|
分子量 |
524.5 g/mol |
IUPAC名 |
1-[5-[[2-amino-5-[1-(2-hydroxyethyl)pyrazol-4-yl]-3-pyridinyl]oxy]-2,3-dihydroindol-1-yl]-2-[6-(trifluoromethyl)-2-pyridinyl]ethanone |
InChI |
InChI=1S/C26H23F3N6O3/c27-26(28,29)23-3-1-2-19(33-23)12-24(37)35-7-6-16-10-20(4-5-21(16)35)38-22-11-17(13-31-25(22)30)18-14-32-34(15-18)8-9-36/h1-5,10-11,13-15,36H,6-9,12H2,(H2,30,31) |
InChIキー |
HOXUABICBWXMOH-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Necroptosis-IN-4: A Technical Guide to its Effects on the Necrosome Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis is a form of regulated cell death that plays a critical role in various physiological and pathological processes, including inflammation and immunity. The formation of a multi-protein complex known as the necrosome is a central event in the execution of necroptosis. This complex, minimally composed of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, acts as a signaling platform for the downstream phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), the ultimate effector of necroptotic cell death. Given its pivotal role, the necrosome has emerged as a key therapeutic target for a range of inflammatory and degenerative diseases. Necroptosis-IN-4 is a potent and selective small molecule inhibitor of RIPK1, a critical initiator of necrosome assembly. This technical guide provides an in-depth overview of this compound, its mechanism of action on the necrosome complex, and detailed experimental protocols for its characterization.
Introduction to Necroptosis and the Necrosome
Necroptosis is a programmed form of necrosis, or inflammatory cell death, that is activated in response to various stimuli, such as death receptor ligands (e.g., TNFα), pathogen-associated molecular patterns (PAMPs), and damage-associated molecular patterns (DAMPs), particularly when apoptosis is inhibited.[1] Morphologically, necroptotic cells exhibit swelling of organelles, rupture of the plasma membrane, and the release of cellular contents, which can trigger an inflammatory response.[2]
The core molecular machinery of necroptosis involves the sequential activation of a kinase cascade. Upon stimulation, and in the absence of active caspase-8, RIPK1 is recruited to an upstream signaling complex.[3] This is followed by the recruitment of RIPK3, and their interaction via their respective RIP homotypic interaction motifs (RHIMs) leads to the formation of a functional amyloid-like structure known as the necrosome.[2] Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the activation of RIPK3.[2] Activated RIPK3 then phosphorylates MLKL.[4] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, culminating in cell death.[4]
This compound: A Potent RIPK1 Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of RIPK1. By inhibiting RIPK1, this compound effectively blocks the initial and critical step of necrosome formation, thereby preventing the downstream signaling cascade that leads to necroptotic cell death.
Mechanism of Action
This compound functions as a RIPK1 kinase inhibitor. Its primary mechanism of action is to bind to the ATP-binding pocket of RIPK1, preventing the autophosphorylation of RIPK1 and its subsequent activation of RIPK3. This inhibition disrupts the formation and activation of the necrosome complex, thereby blocking the phosphorylation of MLKL and the execution of necroptosis. It has been shown to have no inhibitory activity against RIPK3 and weak inhibitory activity against VEGFR1/2 and PDGFR-α.
Quantitative Data
The following tables summarize the reported in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Species | Value |
| IC50 | I2.1 cells | Human | < 0.2 nM |
| IC50 | Hepa1-6 cells | Murine | < 5 nM |
Data sourced from MedChemExpress product information.
Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (3 mg/kg, oral gavage)
| Parameter | Value |
| T1/2 (h) | 1.32 |
| Cmax (ng/mL) | 1243 |
| AUClast (ng·h/mL) | 1145 |
| AUC0-∞ (ng·h/mL) | 1157 |
| MRT0-∞ (h) | 1.21 |
Data sourced from MedChemExpress product information.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on the necrosome complex.
Cell Viability Assay to Determine Anti-Necroptotic Activity
This protocol is designed to quantify the ability of this compound to protect cells from induced necroptosis.
Materials:
-
Cell line susceptible to necroptosis (e.g., human HT-29 or murine L929 cells)
-
Appropriate cell culture medium and supplements
-
Necroptosis-inducing agents (e.g., TNFα, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth during the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Necroptosis Induction: After a pre-incubation period with the compound (e.g., 1 hour), add the necroptosis-inducing cocktail (e.g., TNFα, SMAC mimetic, and z-VAD-FMK) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 12-24 hours) at 37°C and 5% CO2.
-
Cell Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated control (100% viability) and the induced necroptosis control (0% viability). Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.[5][6]
Co-Immunoprecipitation (Co-IP) of the Necrosome Complex
This protocol is used to assess the effect of this compound on the formation of the RIPK1-RIPK3 complex.[7]
Materials:
-
Cells treated as described in the cell viability assay (scaled up to larger culture dishes)
-
Lysis buffer (e.g., Triton X-100 based buffer with protease and phosphatase inhibitors)
-
Antibody against RIPK1 or RIPK3 for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and western blotting reagents
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.[8]
-
Immunoprecipitation: Incubate the cell lysates with an antibody targeting either RIPK1 or RIPK3 overnight at 4°C with gentle rotation.[7]
-
Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against RIPK1 and RIPK3 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated RIPK3 when pulling down RIPK1 (or vice-versa) in the presence of this compound indicates inhibition of necrosome formation.
Western Blot Analysis of Necrosome Components
This protocol is for detecting the phosphorylation status of key necrosome proteins.[9]
Materials:
-
Cell lysates prepared as for Co-IP
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. A reduction in the phosphorylation of RIPK1, RIPK3, and MLKL in cells treated with this compound demonstrates its inhibitory effect on the necroptotic signaling cascade.
Visualization of Signaling Pathways and Experimental Workflows
Necroptosis Signaling Pathway and the Action of this compound
References
- 1. The mechanism of necroptosis in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Frontiers | Acetyl-11-keto-beta-boswellic acid ameliorates monosodium iodoacetate-induced osteoarthritis in rats: implications of HMGB1/TLR4/NF-κB and Nrf2/HO-1 [frontiersin.org]
Unraveling the Core: A Technical Guide to the Chemical Structure and Mechanism of Necroptosis-IN-4 (Necrostatin-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Necroptosis-IN-4, more commonly known in scientific literature as Necrostatin-4. This small molecule inhibitor is a crucial tool for studying the regulated necrotic cell death pathway of necroptosis. This document will delve into its chemical identity, mechanism of action, and the experimental protocols utilized to characterize its function, presenting a comprehensive resource for researchers in the fields of cell death, inflammation, and drug discovery.
Chemical and Physical Properties
Necrostatin-4 is a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream kinase in the necroptosis signaling cascade. Its chemical properties are summarized below.
| Identifier | Value |
| Common Name | Necrostatin-4 (Nec-4) |
| CAS Number | 1041644-43-2[1] |
| Molecular Formula | C15H13ClN2O2 |
| IUPAC Name | N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-5-cyano-1-methyl-1H-pyrrole-2-carboxamide |
Mechanism of Action and Quantitative Data
Necrostatin-4 functions as a specific inhibitor of RIPK1 kinase activity.[2][3] By binding to the kinase domain of RIPK1, it stabilizes an inactive conformation, thereby preventing the downstream signaling events that lead to necroptotic cell death.[2][3][4] The inhibitory potency of Necrostatin-4 against RIPK1 has been quantified in biochemical assays.
| Parameter | Value | Reference |
| IC50 | 2.6 µM | [1] |
| Ki | 0.46 µM | [1] |
The crystal structure of the RIPK1 kinase domain in complex with Necrostatin-4 has been resolved, providing a detailed understanding of its binding mode.[2][3][4] Necrostatin-4 occupies a hydrophobic pocket between the N- and C-lobes of the kinase domain, a distinct binding site that contributes to its specificity.[2][3][4]
Necroptosis Signaling Pathway and Inhibition by Necrostatin-4
Necroptosis is a programmed form of necrosis that is initiated by various stimuli, most notably through the activation of death receptors like the tumor necrosis factor receptor 1 (TNFR1). The core signaling pathway involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. Necrostatin-4 intervenes at the initial step of this cascade by inhibiting RIPK1.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of necroptosis inhibitors like Necrostatin-4.
Induction of Necroptosis in Cell Culture
This protocol describes the induction of necroptosis in a susceptible cell line, such as the human colon adenocarcinoma cell line HT-29 or the murine fibrosarcoma cell line L929.
Materials:
-
HT-29 or L929 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Smac mimetic (optional, to enhance necroptosis induction)
-
Necrostatin-4
-
DMSO (vehicle control)
-
24-well or 96-well cell culture plates
Procedure:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare treatment solutions. Dilute Necrostatin-4 and z-VAD-FMK in complete medium to the desired final concentrations. A vehicle control with an equivalent concentration of DMSO should also be prepared.
-
Pre-treat the cells with Necrostatin-4 or vehicle control for 1-2 hours.
-
Add the necroptosis-inducing stimuli: TNF-α (e.g., 20 ng/mL) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK). A Smac mimetic can also be included to further promote necrosome formation.
-
Incubate the cells for the desired time period (typically 6-24 hours).
-
Assess cell viability using one of the methods described below.
Quantification of Necroptotic Cell Death
a) Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the percentage of cells that have lost plasma membrane integrity, a hallmark of necrosis.
Materials:
-
Treated cells from the protocol above
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Collect both the culture supernatant (containing detached dead cells) and the adherent cells (after trypsinization).
-
Combine the supernatant and harvested cells and centrifuge to pellet the cells.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, detecting PI fluorescence in the appropriate channel (e.g., PE-Texas Red). The percentage of PI-positive cells represents the necroptotic population.
b) Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.
Materials:
-
Treated cells from the protocol above
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
After the treatment period, carefully collect a sample of the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves incubating the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Western Blot Analysis of Necroptosis Signaling Proteins
This technique is used to detect the phosphorylation and expression levels of key proteins in the necroptosis pathway.
Materials:
-
Treated cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RIPK1, anti-phospho-MLKL, anti-RIPK1, anti-RIPK3, anti-MLKL, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of a necroptosis inhibitor.
References
Necroptosis-IN-4: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of numerous inflammatory diseases, neurodegenerative disorders, and cancer. This programmed cell death cascade is primarily mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). The discovery of potent and selective inhibitors of these kinases presents a promising therapeutic strategy. This technical guide focuses on Necroptosis-IN-4, a highly potent and selective inhibitor of RIPK1. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways, providing a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of this compound.
Introduction to Necroptosis and the Role of RIPK1
Necroptosis is a pro-inflammatory, caspase-independent form of programmed cell death.[1] Unlike apoptosis, which is immunologically silent, necroptosis results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[2] The core signaling pathway involves the formation of a protein complex known as the necrosome.[3] This process is initiated by various stimuli, including tumor necrosis factor (TNF), which leads to the activation of RIPK1.[3] Activated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates MLKL.[3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[3]
Given its central role in initiating the necroptotic cascade, RIPK1 has become a prime target for therapeutic intervention in diseases driven by excessive necroptosis.
This compound: A Potent RIPK1 Inhibitor
This compound is a small molecule inhibitor identified as a potent antagonist of RIPK1 kinase activity.[4][5] It exhibits high selectivity for RIPK1 with negligible inhibitory effects on RIPK3 and weak activity against other kinases such as VEGFR1/2 and PDGFR-α.[4][5]
Quantitative Data
The potency of this compound has been demonstrated in both human and murine cell lines. The following table summarizes the available quantitative data for this compound.
| Compound | Assay | Cell Line | Species | IC50 |
| This compound | Antinecroptotic Activity | I2.1 cells | Human | < 0.2 nM |
| This compound | Antinecroptotic Activity | Hepa1-6 cells | Murine | < 5 nM |
Table 1: In Vitro Potency of this compound[4]
Pharmacokinetic studies in male Sprague-Dawley rats have also been conducted, providing initial insights into its in vivo properties.
| Compound | Administration | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | AUC0-∞ (ng·h/mL) | MRT0-∞ (h) |
| This compound | PO (gavage) | 3 | 1.32 | 1243 | 1145 | 1157 | 1.21 |
Table 2: Pharmacokinetic Parameters of this compound in Rats[4]
Signaling Pathways and Mechanism of Action
The Necroptosis Signaling Pathway
The canonical necroptosis pathway is initiated by the binding of TNFα to its receptor, TNFR1. In the absence of caspase-8 activity, this leads to the formation of the necrosome, a signaling complex containing RIPK1 and RIPK3. This interaction leads to the phosphorylation and activation of both kinases. Activated RIPK3 then phosphorylates MLKL, the executioner of necroptosis.
Mechanism of Action of this compound
This compound acts as a direct inhibitor of the kinase activity of RIPK1. By binding to RIPK1, it prevents the autophosphorylation and activation of the kinase, thereby blocking the recruitment and subsequent activation of RIPK3 and the formation of the necrosome. This inhibition effectively halts the downstream signaling cascade that leads to MLKL phosphorylation and necroptotic cell death.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of necroptosis inhibitors. The following are generalized methodologies for key experiments cited in the study of compounds like this compound.
In Vitro Necroptosis Induction and Inhibition Assay
This protocol describes a common method to induce necroptosis in a cell line and assess the inhibitory effect of a compound.
Materials:
-
Cell line susceptible to necroptosis (e.g., human I2.1 or murine Hepa1-6 cells)
-
Cell culture medium and supplements
-
TNFα (Tumor Necrosis Factor-alpha)
-
z-VAD-fmk (pan-caspase inhibitor)
-
Smac mimetic (e.g., BV6)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment:
-
Pre-treat cells with the serial dilutions of this compound for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNFα, z-VAD-fmk, and a Smac mimetic to the wells. The final concentrations of these inducers should be optimized for the specific cell line.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value of this compound by plotting the percentage of viability against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
Western Blot Analysis of Necroptosis Markers
This protocol is used to detect the phosphorylation status of key necroptosis proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRIPK1, anti-pRIPK3, anti-pMLKL)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells and determine protein concentration.
-
SDS-PAGE: Separate proteins by size using SDS-PAGE.
-
Western Blotting: Transfer proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Potential Therapeutic Applications
The potent and selective inhibition of RIPK1 by this compound suggests its potential therapeutic utility in a range of diseases where necroptosis is a key driver of pathology. These include:
-
Inflammatory Diseases: Conditions such as inflammatory bowel disease, rheumatoid arthritis, and psoriasis are characterized by chronic inflammation, which can be exacerbated by necroptotic cell death.
-
Neurodegenerative Diseases: Necroptosis has been implicated in the neuronal cell death observed in diseases like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.
-
Ischemia-Reperfusion Injury: Tissues damaged by a lack of blood flow and subsequent reperfusion, as seen in stroke and myocardial infarction, often exhibit significant levels of necroptosis.
-
Certain Cancers: While inducing necroptosis can be a strategy to kill cancer cells, in some contexts, inhibiting necroptosis-driven inflammation in the tumor microenvironment could be beneficial.
Conclusion
This compound is a highly potent and selective RIPK1 inhibitor with promising therapeutic potential. The quantitative data demonstrate its sub-nanomolar to low nanomolar efficacy in inhibiting necroptosis in vitro, and initial pharmacokinetic studies support its potential for in vivo applications. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further preclinical and clinical investigation of this compound and other related compounds in the treatment of necroptosis-driven diseases. Further research is warranted to fully elucidate its therapeutic window and safety profile in various disease models.
References
- 1. Necroptosis Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. Necroptosis: an alternative cell death program defending against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Preliminary Studies on the Biological Activity of a Novel Necroptosis Inhibitor: Necroptosis-IN-4
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "Necroptosis-IN-4" is not publicly available in the searched scientific literature. This guide, therefore, presents a hypothetical case study for a novel necroptosis inhibitor, herein referred to as this compound, based on established principles and methodologies for the evaluation of similar compounds. The presented data and experimental details are representative examples derived from the broader study of necroptosis inhibitors.
Introduction to Necroptosis
Necroptosis is a regulated form of necrotic cell death that is implicated in the pathophysiology of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury.[1][2][3] Unlike apoptosis, which is a non-inflammatory, caspase-dependent process, necroptosis is caspase-independent and results in the release of cellular contents, triggering an inflammatory response.[1][4][5]
The signaling cascade of necroptosis is primarily mediated by a core set of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2][6] In the most well-characterized pathway, initiated by tumor necrosis factor (TNF), the binding of TNF to its receptor (TNFR1) can lead to the formation of a signaling complex.[4][7] When caspase-8 is inhibited or absent, RIPK1 and RIPK3 are recruited into a complex called the necrosome.[6][8][9] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of MLKL by RIPK3.[6][10] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[6][7] Given the central role of RIPK1's kinase activity in initiating this cascade, it has become a prime target for therapeutic intervention.[11][12]
This document outlines the preliminary biological characterization of this compound, a potent and selective inhibitor of RIPK1 kinase activity.
Quantitative Data Summary
The biological activity of this compound was assessed through a series of in vitro assays to determine its potency, selectivity, and cellular efficacy. The results are summarized in the table below.
| Assay Type | Target/Cell Line | Metric | This compound Value | Necrostatin-1 (Control) |
| Biochemical Assay | Human RIPK1 Kinase | IC50 | 8.2 nM | 180 nM |
| Human RIPK3 Kinase | IC50 | > 10,000 nM | > 10,000 nM | |
| Cellular Assay | Human HT-29 Cells (TNFα, Smac mimetic, z-VAD-FMK induced necroptosis) | EC50 | 25.6 nM | 490 nM |
| Human U937 Cells (TNFα, z-VAD-FMK induced necroptosis) | EC50 | 31.4 nM | 550 nM | |
| Target Engagement | Human HT-29 Cells | CETSA Shift | Significant at 1 µM | Significant at 10 µM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
RIPK1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of RIPK1.
-
Reagents: Recombinant human RIPK1, ATP, substrate peptide (e.g., myelin basic protein), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
This compound is serially diluted in DMSO and added to the wells of a 384-well plate.
-
Recombinant human RIPK1 enzyme is added to the wells and incubated with the compound.
-
The kinase reaction is initiated by the addition of a solution containing ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
The amount of ADP produced, which is proportional to kinase activity, is quantified using a luminescence-based detection reagent.
-
Data are normalized to control wells (DMSO vehicle) and IC50 values are calculated using a non-linear regression model.
-
Cellular Necroptosis Assay
This assay measures the ability of a compound to protect cells from induced necroptosis. Human colon adenocarcinoma HT-29 cells are a common model.[13]
-
Reagents: HT-29 cells, cell culture medium, TNFα, Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (z-VAD-FMK). Cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
HT-29 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-incubated with serial dilutions of this compound for 1-2 hours.
-
Necroptosis is induced by adding a cocktail of human TNFα, a Smac mimetic, and z-VAD-FMK.
-
The plates are incubated for 18-24 hours.
-
Cell viability is assessed by measuring intracellular ATP levels using a luminescent reagent.
-
EC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
-
Western Blot Analysis for Phospho-MLKL
This method is used to confirm that the inhibitor blocks the necroptosis signaling pathway at the level of RIPK1 activation.[13]
-
Reagents: HT-29 cells, lysis buffer, protease and phosphatase inhibitors, primary antibodies (against total RIPK1, phospho-RIPK1, total MLKL, phospho-MLKL), and a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Procedure:
-
HT-29 cells are treated as described in the cellular necroptosis assay with an effective concentration of this compound.
-
At a specified time point post-induction (e.g., 4-6 hours), cells are harvested and lysed.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight.
-
After washing, the membrane is incubated with the secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. A reduction in phosphorylated MLKL indicates pathway inhibition.
-
Visualizations
Signaling Pathway
References
- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Necroptosis: A Pathogenic Negotiator in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Necroptosis and Inflammation | Annual Reviews [annualreviews.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. The Role of Necroptosis: Biological Relevance and Its Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Necroptosis Inhibitors in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "Necroptosis-IN-4" did not yield specific information on a compound with this designation in the public scientific literature. Therefore, these application notes and protocols have been developed using the well-characterized and widely used necroptosis inhibitor, Necrostatin-1 (Nec-1) , as a representative example of a RIPK1 inhibitor. The principles and methods described herein are broadly applicable to the study of other necroptosis inhibitors.
Introduction to Necroptosis and Necrostatin-1
Necroptosis is a regulated form of necrotic cell death that is orchestrated by a distinct signaling pathway, independent of caspases. This cell death modality is implicated in the pathophysiology of numerous human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemic injury. The core of the necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1][2]
Necrostatin-1 (Nec-1) is a potent and selective small-molecule inhibitor of RIPK1.[1] It allosterically binds to a hydrophobic pocket within the kinase domain of RIPK1, locking it in an inactive conformation.[3] This prevents the autophosphorylation of RIPK1, a critical step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome, a key signaling complex in the necroptosis pathway.[3] By inhibiting RIPK1 kinase activity, Nec-1 effectively blocks the downstream signaling events that lead to MLKL phosphorylation, its translocation to the plasma membrane, and ultimately, necroptotic cell death.[3]
Data Presentation: In Vitro Efficacy of Necrostatin-1
The following tables summarize the effective concentrations of Necrostatin-1 in various in vitro necroptosis models.
| Cell Line | Induction Stimulus | Assay Type | EC50 / IC50 | Reference Compound(s) |
| Jurkat | TNF-α + z-VAD-fmk | Cell Viability | 490 nM (EC50) | - |
| 293T | TNF-α | Necroptosis Inhibition | 490 nM (EC50) | - |
| HT-22 | Glutamate | Cytotoxicity | ~10 µM | - |
| Jurkat | Naegleria fowleri | ROS Generation | 50-200 µM | - |
| L929 | TNF-α | Necrosis Inhibition | Not specified | - |
| NRK-52E | TNF-α + Antimycin A | Cell Death | ~20 µM | - |
| Huh7 | Sulfasalazine | Ferroptosis Inhibition | Not specified | Ferrostatin-1 |
| SK-HEP-1 | Sulfasalazine | Ferroptosis Inhibition | Not specified | Ferrostatin-1 |
Table 1: Summary of Necrostatin-1 activity in various cell lines and assay conditions.
| Reagent | Cell Line | Typical Concentration Range | Incubation/Pre-incubation Time |
| Necrostatin-1 | Jurkat, L929, HT-29 | 10 - 60 µM | 30 min - 1 hour pre-incubation |
| TNF-α (human) | Jurkat, HT-29 | 10 - 100 ng/mL | 4 - 24 hours |
| TNF-α (mouse) | L929 | 1 - 10 ng/mL | 4 - 24 hours |
| z-VAD-fmk | Jurkat, L929, HT-29 | 20 - 50 µM | 30 min - 1 hour pre-incubation |
| SMAC mimetic | HT-29 | 100 nM - 1 µM | 4 - 24 hours |
Table 2: Recommended reagent concentrations for in vitro necroptosis assays.[4][5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Necroptosis signaling cascade initiated by TNF-α and the points of inhibition by Necrostatin-1 and z-VAD-fmk.
Caption: A generalized workflow for conducting an in vitro necroptosis assay using an inhibitor.
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Human Colon Adenocarcinoma Cells
This protocol describes the induction of necroptosis in HT-29 cells using a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor, and its inhibition by Necrostatin-1.[4]
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α (recombinant)
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (z-VAD-fmk)
-
Necrostatin-1
-
Phosphate Buffered Saline (PBS)
-
24-well plates
-
Reagents for cell viability or protein analysis
Procedure:
-
Cell Seeding: Seed HT-29 cells at a density of 5 x 10^4 cells/well in a 24-well plate and allow them to adhere overnight.
-
Pre-incubation with Inhibitor: Pre-treat the cells with the desired concentration of Necrostatin-1 (e.g., 30 µM) or vehicle (DMSO) for 1 hour.[6]
-
Necroptosis Induction: Add a combination of human TNF-α (e.g., 20 ng/mL), SMAC mimetic (e.g., 500 nM), and z-VAD-fmk (e.g., 20 µM) to the wells.[6]
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a humidified CO2 incubator.
-
Assessment of Necroptosis:
-
Cell Viability (MTT Assay): Add MTT solution and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.[3]
-
Membrane Integrity (PI Staining): Stain cells with Propidium Iodide (PI) and analyze by flow cytometry or fluorescence microscopy. Necroptotic cells will be PI-positive.[4]
-
Western Blot Analysis: Lyse cells and perform Western blotting to detect phosphorylated forms of RIPK1, RIPK3, and MLKL.[6]
-
Protocol 2: Induction and Inhibition of Necroptosis in L929 Murine Fibrosarcoma Cells
L929 cells are highly sensitive to TNF-α-induced necroptosis, which can be potentiated by caspase inhibition.[5]
Materials:
-
L929 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Mouse TNF-α (recombinant)
-
Pan-caspase inhibitor (z-VAD-fmk)
-
Necrostatin-1
-
96-well plates
-
Reagents for LDH release assay
Procedure:
-
Cell Seeding: Seed L929 cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.[5]
-
Pre-incubation with Inhibitor: Pre-treat the cells with Necrostatin-1 (e.g., 30 µM) or vehicle control for 1 hour.[5]
-
Necroptosis Induction: Treat the cells with mouse TNF-α (e.g., 10 ng/mL) and z-VAD-fmk (e.g., 20 µM).[5][7]
-
Incubation: Incubate for 3-24 hours. L929 cells often show morphological signs of necroptosis within a few hours.[8]
-
Assessment of Necroptosis (LDH Release Assay): Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) using a commercial kit. The amount of LDH released is proportional to the number of necroptotic cells.[5]
Quantification of Necroptosis
Several methods can be employed to quantify necroptotic cell death:
-
Cell Viability Assays (MTT, MTS, CellTiter-Glo): These assays measure metabolic activity, which decreases in dying cells. They provide a general measure of cell health.
-
Membrane Integrity Assays (LDH Release, PI Staining): Necroptosis is characterized by the loss of plasma membrane integrity. LDH release into the culture medium or the uptake of membrane-impermeant dyes like Propidium Iodide (PI) are direct measures of necroptotic cell death.[4][5]
-
Western Blotting: The hallmark of necroptosis activation is the phosphorylation of key signaling proteins. Detecting phosphorylated RIPK1 (p-RIPK1), p-RIPK3, and p-MLKL by Western blot confirms the activation of the necroptotic pathway.[6] A reduction in the levels of these phosphorylated proteins in the presence of an inhibitor like Necrostatin-1 demonstrates its efficacy.[9]
Troubleshooting
-
Low Levels of Necroptosis:
-
Confirm that the cell line expresses the core necroptosis machinery (RIPK1, RIPK3, MLKL).
-
Titrate the concentrations of the inducing stimuli (e.g., TNF-α) and the caspase inhibitor.
-
Increase the incubation time.
-
-
High Background Cell Death:
-
Optimize cell seeding density to avoid overconfluence.
-
Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (typically <0.5%).
-
Reduce the concentration of the inducing stimuli.
-
By following these detailed protocols and application notes, researchers can effectively utilize necroptosis inhibitors like Necrostatin-1 to investigate the mechanisms of necroptotic cell death and its role in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The necroptotic cell death pathway operates in megakaryocytes, but not in platelet synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. media.sciltp.com [media.sciltp.com]
- 7. researchgate.net [researchgate.net]
- 8. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 decreases necroptosis and inflammatory markers after intraventricular hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration and Application of Necroptosis-IN-4 for Cellular Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrotic cell death orchestrated by a core signaling pathway involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1][2] This pathway is implicated in the pathophysiology of various diseases, including inflammatory conditions and neurodegenerative disorders, making it a prime target for therapeutic intervention. Necroptosis-IN-4 is a potent and selective inhibitor of RIPK1, a key upstream kinase in the necroptosis cascade. These application notes provide detailed protocols for determining the optimal concentration of this compound and for its use in cell-based assays to study necroptosis.
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of RIPK1.[1] By inhibiting RIPK1, this compound prevents the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3. This, in turn, blocks the phosphorylation and oligomerization of the downstream effector MLKL, ultimately inhibiting the membrane disruption and lytic cell death characteristic of necroptosis.
Quantitative Data Summary
The potency of this compound has been demonstrated in multiple cell lines. The following table summarizes its inhibitory activity and provides a comparison with other known RIPK1 inhibitors.
| Inhibitor | Target | Cell Line | Assay Type | IC50/EC50 | Reference |
| This compound | RIPK1 | Human I2.1 | Necroptosis Inhibition | < 0.2 nM | [1] |
| This compound | RIPK1 | Murine Hepa1-6 | Necroptosis Inhibition | < 5 nM | [1] |
| Necrostatin-1 (B1678002) (Nec-1) | RIPK1 | Murine L929SA | Necroptosis Inhibition | Dose-dependent (effective at 1-100 µM) | [3] |
| RI-962 | RIPK1 | Human HT29 | Necroptosis Protection | 10.0 nM | [2] |
| RI-962 | RIPK1 | Murine L929 | Necroptosis Protection | 4.2 nM | [2] |
| RI-962 | RIPK1 | Murine J774A.1 | Necroptosis Protection | 11.4 nM | [2] |
| RI-962 | RIPK1 | Human U937 | Necroptosis Protection | 17.8 nM | [2] |
| GSK'963 | RIPK1 | Murine L929 | Necroptosis Inhibition | 1 nM | [4] |
| RIPA-56 | RIPK1 | Murine L929 | Necroptosis Protection | 27 nM | [5] |
Signaling Pathway Diagram
References
- 1. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
Necroptosis-IN-4 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrosis, or inflammatory programmed cell death, that plays a critical role in various physiological and pathological processes, including development, immunity, and a range of diseases such as inflammatory disorders, neurodegenerative diseases, and cancer. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). Necroptosis-IN-4 is a potent and specific inhibitor of RIPK1 kinase activity, making it a valuable tool for studying the necroptosis signaling pathway and for the development of therapeutics targeting necroptosis-mediated pathologies.
These application notes provide detailed protocols for the preparation and use of this compound in both in vitro and in vivo experimental settings.
Chemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experiments.
| Property | Value |
| Molecular Formula | C₂₆H₂₃F₃N₆O₃ |
| Molecular Weight | 524.49 g/mol |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with an appropriate aqueous buffer. |
| Storage | Store as a solid at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Mechanism of Action
This compound is a highly potent inhibitor of RIPK1 kinase activity. It effectively blocks the autophosphorylation of RIPK1, a critical step in the formation of the necrosome, a signaling complex composed of RIPK1 and RIPK3. By inhibiting RIPK1, this compound prevents the subsequent phosphorylation and activation of RIPK3 and its downstream effector, MLKL. This ultimately blocks the execution phase of necroptosis, which involves the translocation of phosphorylated MLKL to the plasma membrane, leading to membrane disruption and cell death.
In Vitro Applications
Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 5.24 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for Inducing Necroptosis in Cell Culture
A common method to induce necroptosis in vitro is through the stimulation of death receptors (e.g., TNFR1) in the presence of a pan-caspase inhibitor to block apoptosis and a SMAC mimetic to antagonize IAPs. This combination is often referred to as TSZ (TNF-α/SMAC mimetic/z-VAD-FMK).
Materials:
-
Cell line of interest (e.g., HT-29, L929, Jurkat)
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
SMAC mimetic (e.g., Birinapant, LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagents (e.g., CellTiter-Glo®, LDH assay kit, Propidium (B1200493) Iodide)
Experimental Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Pre-treatment with this compound: On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions. A starting range of 10 nM to 1 µM is suggested. Pre-incubate the cells with the desired concentrations of this compound for 1-2 hours.
-
Induction of Necroptosis: Prepare the necroptosis induction cocktail (TSZ) in complete cell culture medium. The final concentrations of the inducers may need to be optimized for each cell line, but a common starting point is:
-
TNF-α: 20-100 ng/mL
-
SMAC mimetic: 100 nM - 1 µM
-
z-VAD-FMK: 20-50 µM
-
-
Treatment: Add the TSZ cocktail to the wells containing the cells pre-treated with this compound. Include appropriate controls:
-
Vehicle control (medium with DMSO)
-
TSZ treatment alone (positive control for necroptosis)
-
This compound alone (to assess any cytotoxic effects of the inhibitor)
-
-
Incubation: Incubate the cells for a period of 4-24 hours, depending on the cell line and experimental endpoint.
-
Assessment of Cell Viability: Measure cell viability using a preferred method. For example, an LDH release assay can quantify membrane integrity, while propidium iodide staining followed by flow cytometry can identify necrotic cells.
Data Presentation: In Vitro Efficacy
The following table summarizes the reported inhibitory concentrations of this compound in different cell lines.
| Cell Line | Necroptosis Inducer | IC₅₀ |
| Human I2.1 cells | Not specified | < 0.2 nM |
| Murine Hepa1-6 cells | Not specified | < 5 nM |
Note: IC₅₀ values can vary depending on the cell line, the specific necroptosis induction method, and the assay used. It is crucial to perform a dose-response curve to determine the optimal working concentration for your experimental setup.
In Vivo Applications
Preparation of this compound for In Vivo Administration
The formulation of this compound for in vivo use will depend on the route of administration and the animal model. A common method for preparing hydrophobic compounds for intraperitoneal (i.p.) or oral (p.o.) administration is to use a vehicle containing DMSO, Tween-80, and saline.
Example Formulation for Intraperitoneal Injection:
-
Dissolve the required amount of this compound in a small volume of DMSO.
-
Add Tween-80 to a final concentration of 5-10%.
-
Bring the solution to the final volume with sterile saline.
-
Ensure the final concentration of DMSO is low (typically <10%) to minimize toxicity.
General Protocol for In Vivo Studies
In vivo studies require careful planning and adherence to ethical guidelines for animal research. The following is a general guideline and should be adapted to the specific animal model and research question.
Materials:
-
Animal model of a disease where necroptosis is implicated (e.g., ischemia-reperfusion injury, inflammatory disease models)
-
This compound formulation
-
Vehicle control
-
Appropriate equipment for administration (e.g., syringes, gavage needles)
Experimental Protocol:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Dose Determination: Conduct a pilot study to determine the optimal dose of this compound. Based on pharmacokinetic data in rats, a starting dose of 3-10 mg/kg could be considered for mice.
-
Administration: Administer this compound or vehicle control to the animals according to the chosen route (e.g., i.p., p.o.) and schedule. The timing of administration will depend on the disease model (e.g., before, during, or after disease induction).
-
Disease Induction: Induce the disease or injury in the animal model.
-
Monitoring and Endpoint Analysis: Monitor the animals for clinical signs and symptoms. At the end of the experiment, collect tissues for analysis of necroptosis markers (e.g., phosphorylated MLKL), inflammation, and tissue damage.
Data Presentation: In Vivo Pharmacokinetics (Rats)
The following pharmacokinetic parameters were observed in male Sprague-Dawley rats following a single oral dose of 3 mg/kg.
| Parameter | Value |
| T₁/₂ (h) | 1.32 |
| Cₘₐₓ (ng/mL) | 1243 |
| AUCₗₐₛₜ (ng·h/mL) | 1145 |
| AUC₀-∞ (ng·h/mL) | 1157 |
Visualizations
Necroptosis Signaling Pathway
Caption: The necroptosis signaling pathway initiated by TNFα.
Experimental Workflow for In Vitro Inhibition of Necroptosis
Caption: A typical workflow for an in vitro necroptosis inhibition experiment.
Logical Relationship for a Dose-Response Experiment
Caption: Logical flow for determining the IC₅₀ of this compound.
Application Notes and Protocols: Utilizing Necroptosis-IN-4 in Combination with z-VAD-FMK to Modulate Necroptotic Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, immunity, and degenerative diseases. Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a crucial area of investigation, particularly in the context of apoptosis-resistant cells. The execution of necroptosis is primarily mediated by the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like (MLKL) signaling cascade.
This document provides detailed application notes and experimental protocols for the combined use of Necroptosis-IN-4 , a potent and selective RIPK1 inhibitor, and z-VAD-FMK , a pan-caspase inhibitor. This combination allows for the precise induction and subsequent inhibition of necroptosis, providing a robust model for studying its molecular mechanisms and for the screening and characterization of potential therapeutic agents. The typical method for inducing necroptosis in many cell lines involves the use of Tumor Necrosis Factor-alpha (TNF-α) in combination with a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic and a pan-caspase inhibitor (a combination often abbreviated as TSZ). z-VAD-FMK serves as the pan-caspase inhibitor in this context, shunting the cell death pathway from apoptosis towards necroptosis. This compound can then be used to specifically block this induced necroptosis by targeting RIPK1.
Mechanism of Action
Under normal apoptotic signaling initiated by TNF-α, Caspase-8 is activated, leading to the cleavage and inactivation of RIPK1 and RIPK3, thereby preventing necroptosis and promoting apoptosis. The use of z-VAD-FMK, an irreversible pan-caspase inhibitor, blocks the activity of caspases, including Caspase-8.[1] This inhibition prevents the cleavage of RIPK1 and RIPK3, allowing for the formation of the necrosome, a signaling complex comprising RIPK1 and RIPK3.[2] This complex then phosphorylates MLKL, the terminal effector of the necroptotic pathway.
This compound acts as a specific inhibitor of RIPK1 kinase activity. By inhibiting RIPK1, this compound prevents the auto- and trans-phosphorylation of RIPK1 and RIPK3 within the necrosome, thereby blocking the downstream phosphorylation of MLKL and the subsequent execution of necroptotic cell death.[3]
Signaling Pathways
Caption: Necroptosis signaling pathway illustrating the points of intervention for z-VAD-FMK and this compound.
Quantitative Data Summary
The following table summarizes typical experimental concentrations and expected outcomes when using this compound in combination with a necroptosis-inducing cocktail containing z-VAD-FMK. Data is representative of findings from multiple studies.[2][4][5]
| Treatment Group | TNF-α (ng/mL) | SMAC Mimetic (nM) | z-VAD-FMK (µM) | This compound (µM) | Expected % Cell Death (e.g., PI Positive) | Expected p-MLKL Expression |
| Untreated Control | - | - | - | - | ~5% | Basal |
| TNF-α only | 10-100 | - | - | - | ~10% | Basal |
| TSZ (Necroptosis Induction) | 10-100 | 10-100 | 20-50 | - | 60-80% | High |
| TSZ + this compound | 10-100 | 10-100 | 20-50 | 1-10 | ~15% | Low/Basal |
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in a Cancer Cell Line (e.g., HT-29)
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 using TNF-α, a SMAC mimetic, and z-VAD-FMK (TSZ), and the inhibition of this process using this compound.
Materials:
-
HT-29 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (recombinant human)
-
SMAC mimetic (e.g., Birinapant, LCL161)
-
z-VAD-FMK
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay reagents (e.g., Propidium Iodide [PI], LDH assay kit)
-
Lysis buffer for Western blot
-
Antibodies for Western blot (p-MLKL, total MLKL, RIPK1, p-RIPK1, and a loading control like GAPDH or β-actin)
Experimental Workflow:
Caption: A generalized workflow for studying the effects of this compound on induced necroptosis.
Procedure:
-
Cell Seeding:
-
For cell viability assays, seed HT-29 cells in a 96-well plate at a density of 1-2 x 10^4 cells per well.
-
For Western blot analysis, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Preparation of Reagents:
-
Prepare stock solutions of TNF-α, SMAC mimetic, z-VAD-FMK, and this compound in a suitable solvent (e.g., DMSO) at high concentrations.
-
On the day of the experiment, prepare working solutions by diluting the stock solutions in complete cell culture medium to the desired final concentrations.
-
-
Treatment:
-
Inhibitor Pre-treatment: For the wells designated for necroptosis inhibition, remove the culture medium and add medium containing the desired concentration of this compound. Incubate for 1-2 hours.
-
Necroptosis Induction: To the appropriate wells (including those pre-treated with this compound), add the TSZ cocktail (TNF-α, SMAC mimetic, and z-VAD-FMK) to the final desired concentrations.
-
Controls: Include untreated controls, and controls for each component of the TSZ cocktail to assess individual effects.
-
Incubate the plates for the desired time period (e.g., 8, 16, or 24 hours).
-
-
Quantification of Necroptosis:
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Collect both the culture supernatant and the adherent cells (after trypsinization).
-
Centrifuge the combined cell suspension and wash with PBS.
-
Resuspend the cells in binding buffer and add PI solution.
-
Analyze the cells by flow cytometry to determine the percentage of PI-positive (necroptotic) cells.[5]
-
-
Lactate Dehydrogenase (LDH) Release Assay:
-
Carefully collect a sample of the cell culture supernatant.
-
Perform the LDH assay using a commercial kit according to the manufacturer's instructions to measure the amount of LDH released from damaged cells.[5]
-
-
-
Western Blot Analysis:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-MLKL, total MLKL, p-RIPK1, total RIPK1, and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. An increase in the phosphorylation of MLKL and RIPK1 in the TSZ treated group, and a reduction in the group co-treated with this compound, is expected.[2]
-
Troubleshooting
-
Low Necroptosis Induction:
-
Confirm the expression of RIPK1, RIPK3, and MLKL in your cell line.
-
Optimize the concentrations of TNF-α and the SMAC mimetic.
-
Ensure the z-VAD-FMK is active and used at a sufficient concentration to inhibit apoptosis.
-
-
High Background Cell Death:
-
Ensure optimal cell culture conditions and cell health.
-
Check for any cytotoxicity associated with the vehicle (e.g., DMSO).
-
-
Variability in Results:
-
Cellular responses can vary with passage number. Use cells within a consistent and low passage range.
-
Ensure consistent timing and handling during the experiment.
-
Conclusion
The combined use of this compound and z-VAD-FMK provides a powerful and specific system for the study of necroptosis. By inducing necroptosis with a TSZ cocktail and then specifically inhibiting it at the level of RIPK1 with this compound, researchers can dissect the molecular intricacies of this cell death pathway and evaluate the efficacy of novel therapeutic inhibitors. The protocols and data presented here serve as a comprehensive guide for the successful implementation of this experimental model.
References
- 1. researchgate.net [researchgate.net]
- 2. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of Necroptosis Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Necroptosis and Its Inhibition
Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer.[1][2][3][4][5] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, known as damage-associated molecular patterns (DAMPs).[6][7] This release triggers an inflammatory response, making the necroptosis pathway a significant target for therapeutic intervention in inflammatory and degenerative diseases.[1][4][7]
The core signaling pathway of necroptosis involves a cascade of protein interactions, primarily mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2][3] Small molecule inhibitors targeting these key proteins, such as Necroptosis-IN-4, are valuable tools for studying the role of necroptosis in disease and represent a promising class of therapeutic agents. These application notes provide a comprehensive guide for the in vivo use of necroptosis inhibitors in mouse models.
Necroptosis Signaling Pathway
The best-characterized trigger for necroptosis is the activation of tumor necrosis factor receptor 1 (TNFR1) by its ligand, TNF-α.[8][9] This initiates the formation of Complex I at the cell membrane, which can lead to either cell survival through NF-κB activation or cell death.[1][9] Under conditions where apoptosis is inhibited, a cytosolic complex known as the necrosome is formed, leading to necroptotic cell death.[3][10]
The key steps in the TNF-induced necroptosis pathway are:
-
Complex I Formation: Binding of TNF-α to TNFR1 recruits TRADD, TRAF2, cIAP1/2, and RIPK1.[1][9]
-
Switch to Complex II (Necrosome): When caspase-8 is inhibited, RIPK1 dissociates from Complex I and interacts with RIPK3 through their RIP homotypic interaction motifs (RHIM) to form the necrosome.[8][10]
-
Execution of Necroptosis: Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[5][10]
Caption: Simplified schematic of the TNF-induced necroptosis signaling pathway.
Quantitative Data Summary for Representative Necroptosis Inhibitors
Due to the limited availability of specific in vivo data for "this compound," the following tables summarize quantitative data from published studies on other well-characterized necroptosis inhibitors. This information can serve as a valuable reference for designing in vivo studies with novel necroptosis inhibitors.
Table 1: In Vivo Efficacy of Necroptosis Inhibitors in Mouse Models
| Compound | Mouse Model | Disease/Condition | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Necrostatin-1 (Nec-1) | C57BL/6 | TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) | 2 mg/kg, i.p. | Survival | Increased survival rate | [4] |
| Necrostatin-1s (Nec-1s) | Old mice | Age-related liver inflammation | Not specified | Reduced necroptosis and inflammation markers | Significant reduction in liver inflammation | [7] |
| GSK'963 | C57BL/6 | TNF-α + zVAD.fmk-induced lethal shock | 0.2 and 2 mg/kg, i.p. | Survival | Protection from lethal shock | [4] |
| Necrosulfonamide (NSA) | Nude mice | Human esophageal cancer xenograft | Not specified | Tumor Growth | Significantly delayed tumor growth | [11] |
| Unnamed RIPK3 Inhibitor | C57BL/6 | TNF-α-induced SIRS | 10 or 25 mg/kg | Survival | Protection against lethal shock | [12] |
Table 2: Pharmacokinetic Parameters of a Representative Necroptosis Inhibitor (GSK'963 derivative)
| Parameter | Administration Route | Dose | Value | Animal Strain | Reference |
| Half-life (t½) | Not specified | Not specified | 3.5 min (rat microsomes), 20 min (human microsomes) | Rat | [4] |
| Oral Exposure | Oral | Not specified | Undetectable | Rat | [4] |
Note: The pharmacokinetic data for GSK'963 highlights its limitations for in vivo studies requiring long-term exposure due to a short half-life and poor oral bioavailability, emphasizing the need for optimized analogs for chronic disease models.
Experimental Protocols
General Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating the efficacy of a necroptosis inhibitor in a mouse model of disease.
Caption: General experimental workflow for in vivo inhibitor studies.
Detailed Protocol: Efficacy of a Necroptosis Inhibitor in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)
This protocol is adapted from studies evaluating necroptosis inhibitors in TNF-α-induced SIRS models.[4][12]
1. Materials and Reagents:
-
Necroptosis inhibitor (e.g., this compound)
-
Vehicle for formulation (e.g., DMSO, PEG300, saline)[13]
-
Recombinant murine TNF-α
-
D-galactosamine (optional, to sensitize mice to TNF-α)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for injection (e.g., 27-30 gauge)
-
Animal balance
-
Calipers (if applicable for tumor models)
2. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 or other appropriate strain
-
Age: 6-8 weeks
-
Sex: Female or male, consistent across all groups
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.[14]
3. Formulation and Administration of Inhibitor:
-
Formulation: Prepare a stock solution of the necroptosis inhibitor in a suitable solvent like DMSO. For in vivo administration, dilute the stock solution in a vehicle such as a mixture of PEG300 and saline to the desired final concentration.[13] The final concentration of DMSO should be minimized to avoid toxicity. Prepare the formulation fresh on the day of the experiment.[14]
-
Dose: Based on preliminary studies or literature on similar compounds, select a range of doses to test (e.g., 1-25 mg/kg).
-
Route of Administration: Intraperitoneal (i.p.) injection is commonly used for acute models.[13][15] Oral gavage may be suitable for inhibitors with good oral bioavailability.[13][14]
-
Dosing Schedule: Administer the inhibitor as a single dose prior to or concurrently with the disease-inducing agent.
4. Induction of SIRS:
-
Administer a lethal dose of recombinant murine TNF-α (e.g., 20-30 µ g/mouse ) via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Optionally, co-administer D-galactosamine to sensitize the mice to TNF-α-induced hepatotoxicity and lethality.
5. Experimental Groups:
-
Group 1 (Vehicle Control): Administer the vehicle followed by TNF-α.
-
Group 2 (Inhibitor Treatment): Administer the necroptosis inhibitor at the desired dose(s) followed by TNF-α.
-
Group 3 (Sham): Administer vehicle only (no TNF-α).
6. Monitoring and Endpoint Analysis:
-
Survival: Monitor the survival of the mice at regular intervals for up to 24-48 hours.
-
Body Temperature: Measure rectal body temperature as an indicator of shock.
-
Blood Collection: At a terminal time point, collect blood via cardiac puncture for serum analysis.
-
Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α using ELISA or multiplex assays.[12]
-
Histopathology: Collect tissues (e.g., liver, spleen) for histological analysis to assess tissue damage and inflammation.
-
Western Blotting: Analyze tissue lysates for markers of necroptosis, such as phosphorylated MLKL (p-MLKL).[16]
7. Data Analysis:
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Compare quantitative data (e.g., cytokine levels, body temperature) between groups using appropriate statistical tests (e.g., t-test, ANOVA).
Conclusion
The study of necroptosis inhibitors in vivo is crucial for understanding their therapeutic potential. The protocols and data presented here provide a framework for designing and executing robust preclinical studies in mouse models. While specific parameters for this compound are not yet widely published, the information derived from analogous compounds offers a solid starting point for its in vivo characterization. Careful experimental design, including appropriate model selection, dosing regimen, and endpoint analysis, will be critical for elucidating the efficacy and mechanism of action of novel necroptosis inhibitors.
References
- 1. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of novel mouse models to study the role of necroptosis in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Key roles of necroptotic factors in promoting tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RIPK3-mediated necroptosis inhibitor shows efficacy in systemic inflammatory response syndrome model | BioWorld [bioworld.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Necroptosis Inhibition by Necroptosis-IN-4 using a Lactate Dehydrogenase (LDH) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a variety of physiological and pathological conditions, including inflammation, neurodegenerative diseases, and cancer.[1][2][3] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway.[4] The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[2][5] Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and the release of intracellular contents.[6][7] One such intracellular component is Lactate Dehydrogenase (LDH), a stable cytoplasmic enzyme present in all eukaryotic cells.[8][9] The release of LDH into the cell culture medium is a reliable indicator of compromised plasma membrane integrity and, consequently, cell death.[4][8]
This document provides a detailed protocol for quantifying the inhibitory effect of Necroptosis-IN-4 on necroptosis using a colorimetric LDH assay. This compound is a potent inhibitor of necroptosis that specifically targets and inhibits the kinase activity of RIPK1.[8]
Signaling Pathway of Necroptosis and Inhibition by this compound
The canonical necroptosis pathway is most commonly initiated by the binding of tumor necrosis factor-alpha (TNFα) to its receptor, TNFR1. In the absence of caspase-8 activity, RIPK1 is activated and recruits RIPK3 to form a protein complex known as the necrosome. This leads to the phosphorylation and activation of MLKL, the executioner protein of necroptosis.[6] Phosphorylated MLKL translocates to the plasma membrane, causing its disruption and subsequent cell lysis.[6][7] this compound exerts its inhibitory effect by blocking the kinase activity of RIPK1, thereby preventing the downstream activation of RIPK3 and MLKL and preserving plasma membrane integrity.[8]
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Protocol: LDH Assay for Measuring Necroptosis Inhibition
This protocol outlines the steps to induce necroptosis in a cell line, treat the cells with this compound, and subsequently measure the amount of released LDH as an indicator of cell death.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Necroptosis-inducing agent (e.g., TNFα + a pan-caspase inhibitor like z-VAD-FMK)
-
This compound
-
LDH cytotoxicity assay kit
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 490-520 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Prepare the necroptosis-inducing cocktail (e.g., TNFα and z-VAD-FMK) in culture medium.
-
Carefully remove the medium from the wells and add 50 µL of the appropriate this compound dilution to the designated wells.
-
Add 50 µL of the necroptosis-inducing cocktail to all wells except the untreated control wells. Add 50 µL of fresh medium to the untreated control wells.
-
Include the following controls:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with the solvent for this compound and the necroptosis-inducing cocktail.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the LDH assay kit.
-
Necroptosis Induction Control: Cells treated with the necroptosis-inducing cocktail only.
-
-
Incubate the plate for a predetermined time (e.g., 6-24 hours), depending on the cell line and induction conditions.
-
-
LDH Assay:
-
Following the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [ (Experimental Value - Untreated Control) / (Maximum LDH Release Control - Untreated Control) ] * 100
Experimental Workflow
Caption: Workflow for the LDH assay to assess necroptosis inhibition.
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate easy comparison between different treatment groups.
| Treatment Group | This compound (µM) | Absorbance (OD 490nm) (Mean ± SD) | % Cytotoxicity |
| Untreated Control | 0 | 0.150 ± 0.012 | 0% |
| Vehicle Control | 0 | 0.750 ± 0.045 | 100% |
| Necroptosis Induction | 0 | 0.745 ± 0.051 | 99.2% |
| + this compound | 0.1 | 0.620 ± 0.038 | 78.3% |
| + this compound | 1 | 0.350 ± 0.025 | 33.3% |
| + this compound | 10 | 0.180 ± 0.015 | 5.0% |
| Maximum LDH Release | N/A | 0.755 ± 0.048 | 100% |
Conclusion
The LDH assay provides a straightforward and reliable method for quantifying necroptosis by measuring the release of LDH from cells with compromised membrane integrity.[8][9] This protocol, in conjunction with the use of the specific RIPK1 inhibitor, this compound, allows for the precise evaluation of the compound's efficacy in preventing necroptotic cell death. The provided workflow and data presentation format offer a clear framework for conducting and interpreting these experiments, making it a valuable tool for researchers in the field of cell death and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target [mdpi.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
- 9. jitc.bmj.com [jitc.bmj.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Necroptosis-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Necroptosis-IN-4. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions by blocking the kinase activity of RIPK1, a critical upstream regulator in the necroptosis signaling cascade.[1][2] By inhibiting RIPK1, this compound prevents the formation of the necrosome, a key signaling complex required for the execution of necroptosis. It has been shown to have no inhibitory activity against RIPK3 and weak activity against VEGFR1/2 and PDGFR-α.[1][2]
Q2: My cells are not showing the expected level of protection from necroptosis with this compound. What are the possible reasons?
There are several potential reasons for observing suboptimal protection from necroptosis:
-
Suboptimal Inhibitor Concentration: Ensure that the concentration of this compound being used is appropriate for your specific cell line and experimental conditions. The IC50 can vary between cell types. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
-
Cell Line Variability: Not all cell lines are equally susceptible to necroptosis. The expression levels of key necroptosis proteins like RIPK1, RIPK3, and MLKL can vary significantly between cell lines.[3] It is advisable to confirm the expression of these proteins in your cell line using techniques like western blotting.
-
Incomplete Induction of Necroptosis: Verify that your method for inducing necroptosis is robust. The combination and concentration of stimuli (e.g., TNF-α, SMAC mimetics, and a pan-caspase inhibitor like z-VAD-FMK) may need to be optimized for your specific cell line.[4][5]
-
Alternative Cell Death Pathways: If caspase activity is not fully inhibited, cells may be undergoing apoptosis instead of, or in addition to, necroptosis.[6] Ensure complete caspase inhibition by using an appropriate concentration of a pan-caspase inhibitor.
-
Inhibitor Stability and Storage: Ensure that this compound has been stored correctly according to the manufacturer's instructions to maintain its activity. Repeated freeze-thaw cycles should be avoided.
Q3: I am observing inconsistent results between experiments. How can I improve reproducibility?
Inconsistent results can stem from several factors:
-
Cell Culture Conditions: Maintain consistent cell culture practices. Factors such as cell passage number, confluency, and overall cell health can significantly impact the cellular response to necroptosis induction and inhibition.
-
Reagent Preparation: Prepare fresh dilutions of this compound and necroptosis-inducing agents for each experiment from a concentrated stock solution. The stability of diluted solutions may vary.
-
Experimental Timing: The timing of inhibitor pre-treatment and the duration of necroptosis induction are critical parameters. Optimize and standardize these timings for your experiments.
-
Assay Variability: Ensure that the assays used to measure cell death (e.g., LDH release, propidium (B1200493) iodide staining) are performed consistently and that controls are included in every experiment.
Q4: How can I confirm that the cell death I am observing is indeed necroptosis and that this compound is specifically inhibiting it?
To confirm the specificity of this compound's effect, consider the following controls:
-
Positive and Negative Controls: Include appropriate controls in your experiments. A positive control would be cells induced to undergo necroptosis without the inhibitor. A negative control would be untreated cells.
-
Biochemical Markers: Assess the phosphorylation status of key necroptosis proteins. Inhibition of necroptosis by this compound should correlate with a decrease in the phosphorylation of RIPK1 and its downstream targets, RIPK3 and MLKL. Western blotting for phospho-RIPK1, phospho-RIPK3, and phospho-MLKL is a definitive way to confirm this.
-
Distinguishing from Apoptosis: To ensure the observed cell death is not apoptosis, run parallel experiments in the absence of a pan-caspase inhibitor. If the cell death is significantly reduced without the caspase inhibitor, it suggests an apoptotic component. Additionally, you can probe for markers of apoptosis such as cleaved caspase-3.
Quantitative Data
The following table summarizes the reported potency of this compound.
| Parameter | Value | Cell Line | Species |
| IC50 | < 0.2 nM | I2.1 cells | Human |
| IC50 | < 5 nM | Hepa1-6 cells | Murine |
Table 1: In Vitro Potency of this compound.[1][2]
The following table summarizes the reported pharmacokinetic parameters of this compound in male Sprague-Dawley rats following a single oral dose of 3 mg/kg.
| Parameter | Value |
| T1/2 (h) | 1.32 |
| Cmax (ng/mL) | 1243 |
| AUClast (ng·h/mL) | 1145 |
| AUC0-∞ (ng·h/mL) | 1157 |
| MRT0-∞ (h) | 1.21 |
Table 2: Pharmacokinetic Parameters of this compound in Rats.[1][2]
Experimental Protocols
Protocol 1: Induction of Necroptosis in Cell Culture
This protocol describes a general method for inducing necroptosis in a susceptible cell line (e.g., HT-29, L929). Optimization of reagent concentrations and incubation times is recommended for each cell line.
-
Cell Seeding: Seed cells in a suitable culture plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing stimuli. A common combination is:
-
Tumor Necrosis Factor-alpha (TNF-α): 10-100 ng/mL
-
A SMAC mimetic (e.g., BV-6): 1-5 µM
-
A pan-caspase inhibitor (e.g., z-VAD-FMK): 20-50 µM
-
-
Incubation: Incubate the cells for a predetermined time (typically 6-24 hours), depending on the cell line and the kinetics of cell death.
-
Quantification of Cell Death: Assess cell death using a suitable method such as an LDH release assay or propidium iodide staining followed by flow cytometry.
Protocol 2: Western Blotting for Phosphorylated RIPK1, RIPK3, and MLKL
This protocol allows for the detection of the activated forms of the key necroptosis signaling proteins.
-
Sample Collection: Following experimental treatment, lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated RIPK1, phosphorylated RIPK3, and/or phosphorylated MLKL overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Necroptosis pathway showing this compound inhibition of RIPK1.
Caption: A workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Troubleshooting Necroptosis-IN-4 Inhibition
Welcome to the technical support center for necroptosis-related inquiries. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving necroptosis inhibitors, with a specific focus on why Necroptosis-IN-4 may not be effective in your cellular model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] It functions by blocking the kinase activity of RIPK1, a critical upstream regulator in the necroptosis signaling cascade. By inhibiting RIPK1, this compound prevents the subsequent phosphorylation and activation of downstream effectors, RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL), thereby halting the execution of necroptotic cell death.[2][3][4]
Q2: What is the canonical necroptosis signaling pathway?
The most well-characterized necroptosis pathway is initiated by tumor necrosis factor (TNF) signaling. The binding of TNFα to its receptor (TNFR1) can trigger the formation of a series of protein complexes. In a simplified view, when apoptosis is inhibited (e.g., by a pan-caspase inhibitor), RIPK1 and RIPK3 are recruited to form a complex called the necrosome.[5][6] This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[7] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[7][8]
Q3: How can I be sure that the cell death I am observing is necroptosis?
Distinguishing necroptosis from other forms of cell death, such as apoptosis, is crucial. Here are key indicators of necroptosis:
-
Caspase-Independence: The cell death pathway is not blocked by pan-caspase inhibitors like z-VAD-FMK. In fact, caspase inhibition often promotes necroptosis.[9]
-
Phosphorylation of Key Proteins: Detection of phosphorylated RIPK1 (p-RIPK1), phosphorylated RIPK3 (p-RIPK3), and especially phosphorylated MLKL (p-MLKL) by western blot are strong indicators of active necroptosis.[9]
-
Inhibition by Specific Inhibitors: The cell death should be preventable by specific inhibitors of the necroptosis pathway, such as Necrostatin-1 (a RIPK1 inhibitor), GSK'872 (a RIPK3 inhibitor), or this compound (a RIPK1 inhibitor).[10]
-
Morphology: Necroptotic cells typically exhibit swelling (oncosis), organelle dilation, and eventual plasma membrane rupture, in contrast to the membrane blebbing and formation of apoptotic bodies seen in apoptosis.[11]
Troubleshooting Guide: Why is this compound not inhibiting necroptosis in my cells?
If you are observing a lack of inhibition with this compound in your experiments, several factors could be at play. This guide provides a step-by-step approach to troubleshoot the issue.
Step 1: Verify the Integrity and Activity of this compound
An inactive inhibitor is a primary suspect when experiments fail.
-
Proper Storage and Handling: Ensure that this compound has been stored according to the manufacturer's instructions, typically at -20°C or -80°C, and protected from light and moisture. Repeated freeze-thaw cycles should be avoided.
-
Solubility: Confirm that the inhibitor is fully dissolved. This compound is typically dissolved in a solvent like DMSO to create a stock solution.[1] Incomplete dissolution can lead to a lower effective concentration in your experiment.
-
Test in a Positive Control System: Validate the activity of your this compound aliquot in a cell line known to be sensitive to necroptosis and its inhibition, such as human HT-29 or mouse L929 cells, under established induction conditions.[9]
Step 2: Assess the Cellular Model and Experimental Setup
The choice of cell line and the specifics of your experimental protocol are critical for successful necroptosis inhibition.
-
Expression of Key Necroptotic Proteins: Not all cell lines express the necessary components of the necroptotic machinery.[9]
-
Action: Perform a western blot to confirm the expression of RIPK1, RIPK3, and MLKL in your cell line.[12][13][14] If one of these key proteins is absent or expressed at very low levels, the cells may be intrinsically resistant to necroptosis, and therefore, an inhibitor would have no effect.[12][15]
-
-
Inefficient Necroptosis Induction: The stimulus used to induce necroptosis may not be optimal for your specific cell line.
-
Action: Titrate the concentration of your inducing agents (e.g., TNFα, SMAC mimetics, and a pan-caspase inhibitor like z-VAD-FMK). The optimal concentrations can vary significantly between cell lines.[9] Also, optimize the incubation time.
-
-
High Caspase-8 Activity: If caspase-8 is highly active in your cells, it can cleave and inactivate RIPK1 and RIPK3, shunting the cell death pathway towards apoptosis and preventing necroptosis from occurring.[9]
-
Action: Ensure you are using an effective concentration of a pan-caspase inhibitor (e.g., z-VAD-FMK). You may need to titrate the concentration to achieve complete caspase inhibition.
-
Step 3: Review the Inhibitor Treatment Protocol
The timing and concentration of this compound application are crucial.
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit RIPK1 in your specific cell line and under your experimental conditions.
-
Action: Perform a dose-response curve with this compound to determine the optimal inhibitory concentration (IC50) for your system.
-
-
Incorrect Timing of Inhibitor Addition: The inhibitor must be present before the activation of the necroptosis cascade.
-
Action: Pre-incubate your cells with this compound for a sufficient period (e.g., 30-60 minutes) before adding the necroptosis-inducing stimulus.[9]
-
Summary of Key Experimental Parameters
For ease of comparison and troubleshooting, refer to the following tables for typical experimental conditions. Note that these are starting points and may require optimization for your specific cell line.
| Parameter | Recommendation | Rationale |
| Cell Line Selection | HT-29, L929, Jurkat | Known to express functional necroptotic machinery. |
| Necroptosis Induction | TNFα (10-100 ng/mL) + SMAC mimetic (e.g., 100 nM Birinapant) + z-VAD-FMK (20 µM) | A standard and robust method to induce necroptosis. |
| This compound Concentration | Perform dose-response (e.g., 0.1 nM - 10 µM) | To determine the optimal inhibitory concentration for your cell line. |
| Inhibitor Pre-incubation | 30-60 minutes | To ensure the inhibitor has entered the cells and engaged its target before necroptosis is initiated. |
| Incubation Time | 4-24 hours | Time-course experiments are recommended to capture the peak of necroptotic cell death. |
Detailed Experimental Protocols
Protocol 1: Western Blot for Key Necroptotic Proteins
This protocol allows for the verification of the expression of RIPK1, RIPK3, and MLKL, and the detection of their phosphorylated forms as markers of necroptosis activation.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RIPK1, RIPK3, MLKL, p-RIPK1, p-RIPK3, p-MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[10]
| Antibody | Expected Observation in Positive Control |
| RIPK1 | Band present, with a phosphorylated form upon induction. |
| RIPK3 | Band present, with a phosphorylated form upon induction. |
| MLKL | Band present, with a phosphorylated form upon induction. |
| p-RIPK1 | Increased signal upon necroptosis induction. |
| p-RIPK3 | Increased signal upon necroptosis induction. |
| p-MLKL | Increased signal upon necroptosis induction. |
| Loading Control | Consistent signal across all lanes. |
Protocol 2: Cell Viability Assay to Assess Necroptosis Inhibition
This protocol measures cell death to quantify the inhibitory effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Pre-treatment: Pre-treat the cells with a range of concentrations of this compound or a vehicle control (DMSO) for 30-60 minutes. Include a positive control inhibitor like Necrostatin-1.
-
Necroptosis Induction: Add the necroptosis-inducing cocktail (e.g., TNFα + SMAC mimetic + z-VAD-FMK) to the appropriate wells.
-
Incubation: Incubate the plate for the optimized duration (e.g., 24 hours).
-
Cell Viability Measurement: Assess cell viability using a suitable assay, such as an LDH release assay (measures membrane integrity) or a CellTiter-Glo assay (measures ATP levels).
-
Data Analysis: Calculate the percentage of cell death inhibition for each concentration of this compound relative to the vehicle control.
Visualizing the Troubleshooting Logic
The following diagrams illustrate the necroptosis pathway and a logical workflow for troubleshooting issues with this compound.
Caption: Canonical TNF-induced necroptosis pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting the lack of this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - ACS Chemical Biology - Figshare [figshare.com]
- 4. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of necroptosis in disease and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necroptosis in the Pathophysiology of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. blossombio.com [blossombio.com]
- 12. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: Optimizing Necroptosis-IN-4 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Necroptosis-IN-4, a representative necroptosis inhibitor, to achieve maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for necroptosis inhibitors like this compound?
A1: Necroptosis inhibitors, such as the well-characterized Necrostatin-1 (B1678002) and GSK'872, primarily function by targeting key kinases in the necroptosis signaling pathway.[1] The central components of this pathway are Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1] These inhibitors typically block the kinase activity of RIPK1 or RIPK3, which is essential for the formation of the necrosome, a signaling complex that ultimately leads to the phosphorylation and activation of MLKL.[2][3] Activated MLKL then translocates to the plasma membrane, causing membrane rupture and cell death.[2]
Q2: What is a typical starting point for the incubation time of a necroptosis inhibitor?
A2: A common starting point for necroptosis inhibitor incubation in cell culture is a pre-incubation period of 30 to 60 minutes before the addition of the necroptosis-inducing stimulus.[4] The total incubation time with the stimulus can then range from 6 to 24 hours, depending on the cell line and the specific assay being performed.[4] For long-term experiments (greater than 24 hours), it may be necessary to replenish the media with a fresh inhibitor due to potential compound degradation.
Q3: How do I know if necroptosis is being successfully inhibited in my experiment?
A3: Successful inhibition of necroptosis can be confirmed by several methods. A primary indicator is an increase in cell viability in the presence of the inhibitor compared to the stimulus-only control.[2] This can be measured using assays like MTT or by quantifying the release of lactate (B86563) dehydrogenase (LDH).[5] On a molecular level, successful inhibition is marked by a significant reduction in the phosphorylation of RIPK1, RIPK3, and MLKL, which can be detected by Western blot.[2][5]
Q4: Can the optimal incubation time for this compound vary?
A4: Yes, the optimal incubation time can vary significantly based on several factors, including the cell line being used (due to differences in the expression levels of RIPK1, RIPK3, and MLKL), the specific necroptosis-inducing stimulus, the concentration of the inhibitor, and the assay being performed.[4] Therefore, it is crucial to empirically determine the optimal incubation time for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent results between experiments | Degradation of the inhibitor in the culture media during long incubation periods. | For experiments lasting longer than 24 hours, consider replenishing the media with fresh this compound every 24 hours. Alternatively, use a more stable analog if available. |
| Sub-optimal incubation time leading to incomplete inhibition. | Perform a time-course experiment to identify the optimal incubation duration. Assess both an early (e.g., 4-8 hours) and a late (e.g., 12-24 hours) time point. | |
| No significant inhibition of cell death observed | The selected incubation time is too short for the inhibitor to exert its effect before the necroptotic cascade is fully activated. | Increase the pre-incubation time with this compound before adding the stimulus. Also, consider extending the total incubation time. |
| The concentration of the inhibitor is too low for the chosen incubation time. | Perform a dose-response experiment at a fixed, optimized incubation time to determine the optimal concentration. | |
| High background cell death in control groups | The inhibitor itself is causing toxicity at the chosen concentration and incubation time. | Test the toxicity of this compound alone at various concentrations and incubation times to establish a non-toxic working range. |
Quantitative Data Summary
The following table summarizes representative data on the time-dependent effects of necroptosis induction and inhibition. This data is intended to provide a general reference; optimal timing should be determined experimentally.
| Cell Line | Treatment | Time Point | Observed Effect | Reference |
| R28 cells | Glutamate | 6, 12, 24 hours | Time-dependent increase in RIP1, RIP3, and p-MLKL expression, peaking at 24 hours. | [2] |
| R28 cells | Glutamate + Nec-1 (20 µM) or GSK'872 (40 µM) | 24 hours | Significant improvement in cell viability and reduction in LDH release. | [2] |
| FADD-deficient Jurkat cells | TNFα | 4 hours | Onset of necroptosis. | [1] |
| FADD-deficient Jurkat cells | TNFα + Nec-1s | 4 hours | Effective inhibition of necroptosis. | [1] |
| HT-29 cells | TNFα + Smac mimetic + z-VAD | 24 hours | Induction of necroptosis, which is inhibited by Nec-1 and its analogues. | [6] |
| HT-29 cells | TNFα + Smac mimetic + z-VAD | 48 hours | Induction of necroptosis, which is inhibited by GSK'872. | [7] |
Detailed Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to determine the most effective incubation time for this compound in a specific cell line and with a particular necroptotic stimulus.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)
-
96-well and 6-well cell culture plates
-
Reagents for cell viability assay (e.g., MTT or LDH assay kit)
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-RIPK1, p-RIPK3, p-MLKL, and a loading control)
Procedure:
-
Cell Seeding:
-
For cell viability: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and at 70-80% confluency at the time of the assay.
-
For Western blotting: Seed cells in a 6-well plate at a density that will yield sufficient protein for analysis.
-
Allow cells to adhere and grow for 24 hours.
-
-
Inhibitor Pre-incubation:
-
Prepare a working solution of this compound at the desired concentration.
-
Pre-treat the cells with this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
-
Induction of Necroptosis:
-
Add the necroptosis-inducing cocktail (e.g., TNF-α, SMAC mimetic, and z-VAD-FMK) to the wells.
-
Include control groups: untreated cells, cells with vehicle only, and cells with the inducing agents only.
-
-
Time-Course Incubation:
-
Incubate the plates for a range of time points (e.g., 4, 8, 12, and 24 hours).
-
-
Assessment of Necroptosis:
-
Cell Viability Assay (96-well plate): At each time point, perform an MTT or LDH assay according to the manufacturer's instructions to quantify cell viability.
-
Western Blot Analysis (6-well plate): At each time point, lyse the cells, quantify protein concentration, and perform Western blotting to detect the levels of phosphorylated RIPK1, RIPK3, and MLKL.
-
-
Data Analysis:
-
For the cell viability assay, calculate the percentage of viable cells at each time point relative to the untreated control. The optimal incubation time is the one that shows the maximum protective effect of this compound.
-
For the Western blot, the optimal incubation time will correspond to the point at which this compound most effectively reduces the phosphorylation of the key necroptotic proteins.
-
Visualizations
References
- 1. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. media.sciltp.com [media.sciltp.com]
- 7. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
How to address Necroptosis-IN-4 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RIPK3 inhibitor, Necroptosis-IN-4 (also known as GSK'872).
Frequently Asked Questions (FAQs)
Q1: What is this compound (GSK'872) and what is its primary mechanism of action?
A1: this compound (GSK'872) is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] Its primary mechanism of action is to block the kinase activity of RIPK3, a key component of the necroptosis signaling pathway.[4] By inhibiting RIPK3, GSK'872 prevents the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), which is the executioner of necroptotic cell death.[4] GSK'872 has demonstrated over 1,000-fold selectivity for RIPK3 compared to a broad panel of other kinases, including RIPK1.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] For in vitro cell culture experiments, preparing a concentrated stock solution in high-quality, anhydrous DMSO is the standard and recommended practice.[1][2]
Q3: Why is the effective concentration of this compound in my cell-based assay much higher than the reported biochemical IC50?
A3: It is common to observe a significant difference (100- to 1,000-fold) between the biochemical IC50 of GSK'872 (in the low nanomolar range) and its effective concentration in cell-based assays (typically in the micromolar range).[2][4][5] This discrepancy is primarily due to factors in the cell culture environment, with serum protein binding being a major contributor.[4] Proteins in the fetal bovine serum (FBS) can bind to the compound, reducing the free concentration available to interact with RIPK3 within the cells.[4]
Q4: Can this compound induce other forms of cell death?
A4: Yes, at higher concentrations (typically 3-10 µM or about twice the EC50 for necroptosis inhibition), this compound has been observed to induce apoptosis in a concentration-dependent manner.[4][6] This is a critical off-target effect to consider when designing experiments. It is advisable to perform a dose-response curve to identify a concentration that effectively inhibits necroptosis without causing significant apoptotic cell death.[4]
Troubleshooting Guide: this compound Precipitation in Media
Issue: I observe a precipitate in my cell culture media after adding my this compound stock solution.
This is a common issue with hydrophobic compounds like this compound. The precipitate can appear immediately as a cloudy haze or fine crystals, or it can develop over time in the incubator. Here are the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final working concentration of this compound in the aqueous media exceeds its solubility limit. | Decrease the final working concentration. Perform a dose-response experiment to find the optimal concentration for your cell line, starting from a lower range (e.g., 0.1 µM). |
| Rapid Dilution ("Crashing Out") | Adding a highly concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent exchange, leading to immediate precipitation of the hydrophobic compound. | Perform a serial dilution. First, make an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently swirling the media. |
| Poor Quality or Old DMSO | DMSO is hygroscopic and readily absorbs moisture from the air. Water in the DMSO can significantly reduce the solubility of this compound.[1][2] | Use fresh, high-quality, anhydrous DMSO to prepare your stock solution.[1] Store DMSO properly, tightly capped, and consider using single-use aliquots. |
| Low Temperature of Media | Adding the compound stock to cold media (e.g., straight from the refrigerator) can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions. |
| High Final DMSO Concentration | While DMSO is necessary for initial solubilization, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in your culture media below 0.5%, and ideally at or below 0.1%. This may require preparing a more dilute stock solution. |
| Interaction with Media Components | Components in the media, such as salts and proteins (especially in serum), can interact with this compound and reduce its solubility over time. | If precipitation occurs after incubation, consider reducing the serum concentration if your cell line tolerates it. Alternatively, test a different basal media formulation. |
| Media Evaporation | In long-term experiments, evaporation from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification in your incubator. For long-term cultures, use low-evaporation lids or seal plates with gas-permeable film. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Biochemical IC50 (RIPK3 Kinase Activity) | 1.3 nM | Cell-free biochemical assay | [1][2][3] |
| Biochemical IC50 (RIPK3 Binding Affinity) | 1.8 nM | Cell-free binding assay | [1][2][3] |
| Solubility in DMSO | Up to 100 mg/mL (~260 mM) | Anhydrous DMSO | [1] |
| Recommended Stock Solution Concentration | 10-50 mM | Anhydrous DMSO | [4] |
| Recommended Final Working Concentration | 0.1 µM - 10 µM | Cell Culture Media | [4] |
| Concentration Range for Dose-Response | 0.01 µM - 30 µM | Cell Culture Media | [4] |
| Concentration known to induce Apoptosis | > 3 µM | Cell Culture Media | |
| Recommended Final DMSO Concentration | ≤ 0.1% - 0.5% | Cell Culture Media | |
| Storage (Powder) | -20°C for up to 3 years | [1] | |
| Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a working solution of this compound for addition to cell culture, minimizing the risk of precipitation.
Materials:
-
This compound (GSK'872) powder
-
Anhydrous, high-quality DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Prepare a 50 mM stock solution by dissolving the powder in fresh, anhydrous DMSO. For example, to make 1 mL of a 50 mM stock, dissolve 19.17 mg of this compound (MW: 383.49 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly. If needed, use a brief sonication in a water bath to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[1]
-
-
Prepare an Intermediate Dilution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw a single aliquot of the 50 mM this compound stock solution.
-
Prepare an intermediate dilution (e.g., 100 µM) by adding 2 µL of the 50 mM stock to 998 µL of pre-warmed complete media. Vortex gently immediately after adding the stock.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the 100 µM intermediate dilution to your culture wells containing pre-warmed media to achieve the desired final concentration. For example, to achieve a 1 µM final concentration in a well containing 1 mL of media, add 10.1 µL of the 100 µM intermediate solution.
-
Gently swirl the plate to ensure even distribution.
-
Protocol 2: Assessing Necroptosis Inhibition using a Cell Viability Assay
This protocol details how to determine the effective concentration of this compound for inhibiting necroptosis in a specific cell line (e.g., HT-29).
Materials:
-
HT-29 cells (or other suitable cell line)
-
Complete culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
Necroptosis-inducing agents: TNF-α, SMAC mimetic (e.g., Birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.[7]
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations (e.g., ranging from 0.02 µM to 20 µM).
-
Remove the old medium from the cells and add 50 µL of the 2X this compound serial dilutions to the respective wells. Include a vehicle control (media with the same final DMSO concentration).
-
Incubate for 1-2 hours.[4]
-
-
Necroptosis Induction:
-
Prepare a 2X necroptosis induction cocktail in complete medium. For HT-29 cells, a typical cocktail is 20 ng/mL TNF-α, 200 nM SMAC mimetic, and 40 µM z-VAD-fmk.
-
Add 50 µL of the 2X induction cocktail to all wells except for the "no treatment" control wells (add 50 µL of medium to these).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[4][7]
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.[7]
-
-
Data Analysis: Plot cell viability against the log of this compound concentration and use a non-linear regression to calculate the EC50 value.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of GSK'872.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Effective Cell Line Selection for Necroptosis-IN-4 Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate cell lines for studying the potent RIPK1 inhibitor, Necroptosis-IN-4. This resource includes troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Its primary mechanism of action is to block the kinase activity of RIPK1, a key upstream regulator of the necroptotic cell death pathway. By inhibiting RIPK1, this compound prevents the formation of the necrosome, a signaling complex essential for the execution of necroptosis.
Q2: How do I select a suitable cell line for my this compound studies?
A2: The choice of cell line is critical for a successful necroptosis study. A suitable cell line should express the core components of the necroptosis machinery, namely RIPK1, RIPK3, and their substrate, Mixed Lineage Kinase Domain-like protein (MLKL). The sensitivity to necroptosis inducers and inhibitors can vary significantly between cell lines. Refer to the table below for a list of commonly used cell lines in necroptosis research and their reported sensitivity to RIPK1 inhibitors.
Q3: What are the general characteristics of a necroptosis-sensitive cell line?
A3: Necroptosis-sensitive cell lines typically exhibit robust expression of RIPK1, RIPK3, and MLKL. The expression level of RIPK3 is often a critical determinant of sensitivity.[1] Cell lines with low or absent RIPK3 expression are generally resistant to necroptosis induction.[2][3]
Q4: What are the characteristics of a necroptosis-resistant cell line?
A4: Necroptosis-resistant cell lines often have low or undetectable expression of key necroptosis proteins, particularly RIPK3.[2][3] Some cancer cell lines may exhibit epigenetic silencing of the RIPK3 gene.[3] Additionally, high levels of caspase-8 activity can favor apoptosis over necroptosis, thus conferring resistance to necroptosis-inducing stimuli.
Q5: How can I induce necroptosis in my chosen cell line?
A5: A common and effective method to induce necroptosis is to treat cells with a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic (e.g., SM-164 or LCL161), and a pan-caspase inhibitor (e.g., z-VAD-fmk).[4][5] TNF-α activates the extrinsic cell death pathway, the Smac mimetic inhibits cellular Inhibitor of Apoptosis Proteins (cIAPs) to promote cell death signaling, and the caspase inhibitor blocks the apoptotic pathway, thereby shunting the cellular response towards necroptosis.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low levels of cell death observed after inducing necroptosis. | Low expression of key necroptosis proteins (RIPK1, RIPK3, MLKL). | Verify the expression levels of RIPK1, RIPK3, and MLKL in your cell line using Western blot. Consider using a different cell line known to be sensitive to necroptosis.[2][3] |
| Inactive reagents. | Ensure that TNF-α, Smac mimetic, and z-VAD-fmk are active and used at their optimal concentrations. Prepare fresh stock solutions if necessary. | |
| Suboptimal induction conditions. | Optimize the concentration of inducing agents and the incubation time. Perform a time-course and dose-response experiment. | |
| High background cell death in control groups. | Cell culture stress. | Ensure optimal cell culture conditions, including proper media, supplements, and cell density. Avoid over-confluency. |
| Reagent toxicity. | Test for toxicity of the vehicle (e.g., DMSO) and the necroptosis-inducing agents at the concentrations used. | |
| Inconsistent results between experiments. | Variation in cell passage number. | Use cells within a consistent and low passage number range, as prolonged culturing can alter cellular responses.[3] |
| Inconsistent reagent preparation. | Prepare fresh working solutions of all reagents for each experiment. | |
| This compound does not inhibit induced cell death. | Cell death is not occurring via necroptosis. | Confirm that the induced cell death is indeed necroptosis by checking for the phosphorylation of MLKL (p-MLKL) via Western blot.[6] The cell death might be apoptotic or another form of programmed cell death. |
| Incorrect concentration of this compound. | Perform a dose-response curve to determine the optimal inhibitory concentration of this compound for your specific cell line and experimental conditions. |
Cell Line Selection for this compound Studies
The following table summarizes various human and murine cell lines commonly used in necroptosis research. The sensitivity to RIPK1 inhibitors can be used as a proxy for predicting the efficacy of this compound.
| Cell Line | Species | Tissue of Origin | Reported Sensitivity to RIPK1 Inhibitors | Key Considerations |
| HT-29 | Human | Colon Adenocarcinoma | Sensitive | Widely used and well-characterized model for necroptosis.[4][7] Expresses high levels of RIPK3.[1] |
| HCT116 | Human | Colon Carcinoma | Resistant | Low to undetectable RIPK3 expression.[8] Can be sensitized to necroptosis by re-expression of RIPK3.[8] |
| Jurkat | Human | T-cell Leukemia | Sensitive | A common model for studying both apoptosis and necroptosis. FADD-deficient Jurkat cells are particularly sensitive to TNF-α-induced necroptosis. |
| U937 | Human | Histiocytic Lymphoma | Sensitive | Often used for screening necroptosis inhibitors.[9] |
| L929 | Murine | Fibrosarcoma | Sensitive | A classic model for TNF-α-induced necroptosis. Can undergo necroptosis with z-VAD-fmk alone due to autocrine TNF-α production.[10] |
| MEFs | Murine | Mouse Embryonic Fibroblasts | Sensitive | Genetically tractable model; RIPK1- and RIPK3-deficient MEFs are resistant.[11] |
| B16-F10 | Murine | Melanoma | Resistant (in vitro) | Often show epigenetic silencing of RIPK3 in culture, making them resistant to in vitro necroptosis induction.[3] |
| MOC1 | Murine | Oral Squamous Cell Carcinoma | Sensitive | Consistently express high levels of RIPK3 in culture.[3] |
| Panc02 | Murine | Pancreatic Adenocarcinoma | Moderately Sensitive | Shows some susceptibility to in vitro necroptosis induction.[3] |
| CT26 | Murine | Colon Carcinoma | Moderately Sensitive | Shows some susceptibility to in vitro necroptosis induction.[3] |
| Caco-2 | Human | Colorectal Adenocarcinoma | Resistant | Low RIPK3 expression.[1] |
| DLD-1 | Human | Colorectal Adenocarcinoma | Resistant | No detectable RIPK3 expression.[1] |
| SW480 | Human | Colon Adenocarcinoma | Weakly Sensitive | Weak RIPK3 expression.[1] |
| SW620 | Human | Colon Adenocarcinoma | Weakly Sensitive | Weak RIPK3 expression.[1] |
Quantitative Data for this compound
| Compound | Target | Human I2.1 cells IC50 | Murine Hepa1-6 cells IC50 |
| This compound | RIPK1 | < 0.2 nM | < 5 nM |
Experimental Protocols
Protocol 1: Induction of Necroptosis in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 using a combination of TNF-α, a Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk.[4]
Materials:
-
HT-29 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNF-α (recombinant)
-
Smac mimetic (e.g., SM-164 or LCL161)
-
z-VAD-fmk
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing cocktail to the wells to achieve final concentrations of:
-
20 ng/mL TNF-α
-
100 nM Smac mimetic
-
20 µM z-VAD-fmk
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value for this compound.
Protocol 2: Western Blot for Phosphorylated MLKL (p-MLKL)
This protocol details the detection of phosphorylated MLKL, a key marker of necroptosis activation, by Western blotting.[6]
Materials:
-
Cell lysates from control and treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (with and without reducing agent)
-
SDS-PAGE gels (10-12%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p-MLKL (e.g., anti-phospho-MLKL Ser358)
-
Primary antibody against total MLKL and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples by adding Laemmli buffer. For detecting p-MLKL oligomers, use a non-reducing sample buffer. Heat samples at 95°C for 5 minutes (for reducing conditions).
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane, run the SDS-PAGE gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-p-MLKL antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the levels of p-MLKL relative to total MLKL and the loading control. An increase in the p-MLKL signal indicates the induction of necroptosis.
Visualizations
Caption: TNF-α-induced necroptosis signaling pathway and points of inhibition.
Caption: A typical experimental workflow for screening this compound.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. Regression of apoptosis-resistant colorectal tumors by induction of necroptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. benchchem.com [benchchem.com]
- 5. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening. | Semantic Scholar [semanticscholar.org]
- 8. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with Necroptosis-IN-4
This technical support guide provides researchers, scientists, and drug development professionals with essential information for using Necroptosis-IN-4 (NIN-4), a potent inhibitor of necroptosis. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to help you minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed to inhibit key kinases in the necroptosis signaling pathway, primarily targeting Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] By blocking the activity of these kinases, NIN-4 prevents the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner protein in the necroptotic cascade.[3][4] This ultimately inhibits the membrane disruption and lytic cell death characteristic of necroptosis.[5][6]
Q2: What are the potential off-target effects of this compound?
As with many kinase inhibitors, this compound may exhibit off-target effects, particularly at higher concentrations.[7] Potential off-targets could include other kinases with structurally similar ATP-binding pockets.[8][9] Off-target binding can lead to unintended biological consequences, such as cytotoxicity or the modulation of other signaling pathways.[8] It is crucial to determine the optimal concentration of NIN-4 in your specific model system to minimize these effects.
Q3: How can I identify and validate potential off-target effects in my experiments?
Several methods can be employed to assess the specificity of this compound:
-
Kinome Profiling: This involves screening NIN-4 against a large panel of kinases to determine its selectivity profile. A highly selective inhibitor will demonstrate potent inhibition of its intended targets (RIPK1, RIPK3) with minimal activity against other kinases.[8]
-
Rescue Experiments: In a cell line where the target kinase has been knocked out or mutated to be resistant to the inhibitor, the on-target effects of NIN-4 should be diminished, while any remaining effects can be attributed to off-target activities.[8]
-
Phenotypic Comparison: Compare the cellular phenotype observed with NIN-4 treatment to that of genetically ablating RIPK1 or RIPK3. Any discrepancies may indicate off-target effects.[8]
-
Orthogonal Inhibitors: Use other necroptosis inhibitors with different chemical scaffolds (e.g., Necrostatin-1 for RIPK1, GSK'872 for RIPK3) to see if they replicate the phenotype observed with NIN-4.[8]
Q4: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent, such as DMSO, and store it at -20°C or -80°C. To maintain the integrity of the compound, avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High cytotoxicity observed at effective concentrations | Off-target kinase inhibition | 1. Perform a dose-response curve to identify the lowest effective concentration. 2. Conduct a kinome-wide selectivity screen to identify unintended targets.[8] 3. Use an alternative necroptosis inhibitor with a different chemical structure to confirm the phenotype.[8] | Identification of a concentration that inhibits necroptosis with minimal toxicity. |
| Compound solubility issues | 1. Visually inspect the culture medium for any signs of compound precipitation. 2. Confirm the solubility of NIN-4 in your specific cell culture medium. 3. Always include a vehicle control (e.g., DMSO) to rule out solvent-induced toxicity.[8] | Clear medium and assurance that observed effects are not due to compound precipitation. | |
| Inconsistent or unexpected experimental results | Cell line-specific effects | 1. Test NIN-4 in multiple cell lines to determine if the effects are consistent.[8] 2. Ensure that the chosen cell line expresses the necessary components of the necroptosis pathway (RIPK1, RIPK3, MLKL). | A clearer understanding of whether the observed effects are universal or context-dependent. |
| Inhibitor instability | 1. Prepare fresh dilutions of NIN-4 from a stock solution for each experiment.[10] 2. Avoid prolonged storage of diluted solutions. | Consistent and reproducible experimental results. | |
| Activation of compensatory signaling pathways | 1. Use Western blotting to analyze the activation of related cell death or survival pathways (e.g., apoptosis, NF-κB). 2. Consider using a combination of inhibitors if a compensatory pathway is activated.[8] | A more complete picture of the cellular response to necroptosis inhibition. | |
| Low or no inhibition of necroptosis | Suboptimal experimental conditions | 1. Optimize the concentration of the necroptosis-inducing stimulus (e.g., TNF-α). 2. Ensure the pan-caspase inhibitor (e.g., z-VAD-fmk) is used at an effective concentration to block apoptosis.[11] | Robust induction of necroptosis in control groups, allowing for clear assessment of inhibition. |
| Incorrect timing of inhibitor addition | 1. Pre-incubate cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the necroptosis stimulus. | Effective inhibition of the necroptotic pathway. |
Quantitative Data
The following table summarizes the inhibitory activity of representative necroptosis inhibitors. Note that specific data for this compound is not publicly available; therefore, data for well-characterized inhibitors of RIPK1 and RIPK3 are provided as a reference.
| Inhibitor | Primary Target(s) | IC50 (in vitro kinase assay) | Selectivity Notes |
| Necrostatin-1 (Nec-1) | RIPK1 | ~180-490 nM | Can have off-target effects at higher concentrations (>100 µM).[7] |
| GSK'872 | RIPK3 | 1.3 - 6.5 nM[5][12] | Highly selective for RIPK3 over a large panel of other kinases.[5][12] May show some inhibition of RIPK2 at higher concentrations.[12] |
| AMG-47a | RIPK1, RIPK3 | 83 nM (RIPK1), 13 nM (RIPK3)[13] | Also identified as an Lck inhibitor.[13] |
| Zharp-99 | RIPK3 | More potent than GSK'872 in cellular assays. | Blocks TNF-induced necroptosis efficiently in both human and mouse cells.[14] |
Key Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells
This protocol describes how to induce necroptosis in the human colon adenocarcinoma cell line HT-29 and assess the inhibitory effect of this compound.
Materials:
-
HT-29 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin[11]
-
This compound (NIN-4)
-
TNF-alpha (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., SM-164)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
24-well plates
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours to reach 70-80% confluency.[11]
-
Inhibitor Pre-treatment: Prepare working solutions of NIN-4 at various concentrations in complete cell culture medium. Remove the old medium from the cells and add the medium containing NIN-4 or a vehicle control (DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Add a combination of TNF-alpha (e.g., 20-40 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the wells.[11][14][15]
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Quantification of Cell Death: Measure necroptosis by quantifying LDH release into the culture medium according to the manufacturer's protocol.[11]
Protocol 2: Western Blot Analysis of MLKL Phosphorylation
This protocol is used to detect the phosphorylation of MLKL, a key marker of necroptosis activation.
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL, anti-total-MLKL, and an anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[10] Centrifuge the lysates and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[6] After electrophoresis, transfer the proteins to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[6] Incubate the membrane with primary antibodies overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6] Visualize the protein bands using an ECL substrate and an imaging system.[6]
-
Analysis: An increase in the phospho-MLKL signal relative to total MLKL and the loading control indicates the activation of necroptosis.
Visualizations
Caption: Necroptosis signaling pathway and points of inhibition by this compound.
Caption: A general experimental workflow for testing a necroptosis inhibitor.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target [mdpi.com]
- 4. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Necroptosis in cardiovascular disease - a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
Adjusting Necroptosis-IN-4 dosage for different cell densities
This guide provides troubleshooting advice and frequently asked questions for researchers using Necroptosis-IN-4. It specifically addresses the critical parameter of adjusting inhibitor dosage for varying cell densities to ensure reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular markers to confirm necroptosis?
A1: The definitive markers of necroptosis involve the phosphorylation of key proteins in the signaling cascade. You should monitor for the phosphorylated forms of Receptor-Interacting Protein Kinase 1 (p-RIPK1), Receptor-Interacting Protein Kinase 3 (p-RIPK3), and Mixed Lineage Kinase Domain-Like protein (p-MLKL).[1][2][3] The phosphorylation of MLKL is considered a terminal event and a specific indicator of necroptosis execution.[3][4]
Q2: How can I reliably distinguish necroptosis from apoptosis in my experiments?
A2: A key differentiator is the role of caspases. Apoptosis is dependent on caspase activity, whereas necroptosis is caspase-independent.[3] To distinguish them:
-
Use a pan-caspase inhibitor: Concurrently treat cells with a pan-caspase inhibitor like z-VAD-FMK. If cell death still occurs, it is likely necroptosis.[3][5]
-
Biochemical Markers: Perform a Western blot for cleaved caspase-3. The absence of cleaved caspase-3, combined with the presence of p-MLKL, strongly indicates necroptosis.[3]
-
Morphological Analysis: Apoptosis is characterized by cell shrinkage and membrane blebbing, while necroptosis typically results in cell swelling and rupture of the plasma membrane.[3]
Q3: My initial experiment with the recommended starting concentration of this compound did not show any inhibition. What went wrong?
A3: This is a common issue that can arise from several factors:
-
Sub-optimal Cell Density: The effective concentration of a drug can be highly dependent on cell confluency.[6] If cells are too sparse or too dense, the drug's effect can be diminished. Cells at different densities can have varied protein expression profiles, which might affect the drug's target engagement.[6]
-
Inactive Reagents: Ensure your necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic) and this compound are properly stored and have not expired.
-
Low Expression of Pathway Proteins: Your chosen cell line may not express sufficient levels of RIPK1, RIPK3, or MLKL to undergo necroptosis efficiently.[3] Verify the expression of these key proteins via Western blot.[3]
-
Incorrect Timing: The pre-incubation time for this compound before adding the necroptosis stimulus may need to be optimized for your specific cell line.
Troubleshooting Guide: Dosage and Cell Density
Issue: Inconsistent results or lack of this compound efficacy at different cell seeding densities.
This guide provides a systematic approach to optimize this compound dosage for your experimental setup.
1. Understanding the Impact of Cell Density
Cell confluence is a critical variable in drug efficacy studies.[6]
-
Low Density (<50% confluency): Cells are typically in an active proliferative state.[7] This can be ideal for studying cytostatic effects but may alter the expression of cell-death-related proteins.
-
High Density (>90% confluency): Cells experience contact inhibition, which can lead to cell cycle arrest and altered signaling pathways.[7][8] This can make them more or less susceptible to certain drugs. The microenvironment of dense cultures is also different, which can impact drug availability and cellular response.[9]
2. Recommended Optimization Strategy
We recommend performing a dose-response matrix experiment to determine the optimal concentration of this compound for different cell densities.
Data Presentation: Example Dose-Response Matrix
The following table illustrates how to structure the results from an optimization experiment. Data shown is for representative purposes only. The endpoint measured here is the level of phosphorylated MLKL (p-MLKL), a key marker of necroptosis, normalized to a loading control.
| Cell Seeding Density (cells/well in 96-well plate) | This compound (nM) | Normalized p-MLKL Expression (Arbitrary Units) | % Inhibition of Necroptosis |
| Low Density (1 x 10⁴) | 0 (Vehicle Control) | 1.00 | 0% |
| 10 | 0.85 | 15% | |
| 50 | 0.45 | 55% | |
| 100 | 0.12 | 88% | |
| 250 | 0.10 | 90% | |
| Medium Density (4 x 10⁴) | 0 (Vehicle Control) | 1.00 | 0% |
| 10 | 0.92 | 8% | |
| 50 | 0.68 | 32% | |
| 100 | 0.40 | 60% | |
| 250 | 0.15 | 85% | |
| High Density (8 x 10⁴) | 0 (Vehicle Control) | 1.00 | 0% |
| 50 | 0.88 | 12% | |
| 100 | 0.75 | 25% | |
| 250 | 0.48 | 52% | |
| 500 | 0.20 | 80% |
Table 1: Representative data showing the effect of this compound on p-MLKL levels in HT-29 cells at different seeding densities after induction with TNF-α, a SMAC mimetic, and z-VAD-FMK. This example demonstrates that higher cell densities may require a higher concentration of the inhibitor to achieve a similar level of necroptosis inhibition.
Experimental Protocols
Protocol: Optimizing this compound Dosage for Different Cell Densities
This protocol provides a framework for determining the optimal concentration of this compound across a range of cell densities using Western blot to detect p-MLKL.
Materials:
-
Cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
This compound
-
Necroptosis inducers: TNF-α, SMAC mimetic (e.g., Birinapant), pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Vehicle control (e.g., DMSO)
-
Reagents for Western Blotting (lysis buffer, primary antibodies for p-MLKL and loading control, secondary antibody, etc.)[10]
Procedure:
-
Cell Seeding:
-
Plate cells in a multi-well plate (e.g., 24-well) at three different densities (e.g., low, medium, high). For a 24-well plate, this could be 2.5 x 10⁴, 1 x 10⁵, and 2 x 10⁵ cells per well.
-
Allow cells to adhere and grow for 24 hours.[11] Note the approximate confluency for each density just before treatment.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in complete medium. A common range to test is 10 nM to 1 µM.[12][13]
-
Include a vehicle-only control for each cell density.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 1-2 hours (this time may need optimization).
-
-
Necroptosis Induction:
-
Prepare a solution of necroptosis inducers in complete medium at their optimal concentrations (e.g., 100 ng/mL TNF-α, 1 µM SMAC mimetic, 20 µM z-VAD-FMK).[3][5]
-
Add the induction cocktail to all wells except for the untreated negative control wells.
-
Incubate for the desired period (e.g., 6-24 hours), which should be optimized for your cell line.[3]
-
-
Endpoint Analysis (Western Blot for p-MLKL):
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[4][10]
-
Determine the protein concentration of the lysates using a BCA assay.[4]
-
Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-MLKL and a loading control (e.g., GAPDH or β-actin).[3][10]
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.[3]
-
Quantify band intensities and normalize the p-MLKL signal to the loading control. Calculate the percent inhibition relative to the vehicle-treated, necroptosis-induced control.
-
Visualizations
Signaling Pathway
References
- 1. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Overcoming Low Efficacy of Necroptosis Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using necroptosis inhibitors, with a focus on overcoming low efficacy in certain cell types.
Frequently Asked Questions (FAQs)
Q1: What is necroptosis and what are the key proteins involved?
A1: Necroptosis is a form of regulated, caspase-independent cell death that is morphologically similar to necrosis.[1][2] It is characterized by cell swelling, rupture of the plasma membrane, and the release of cellular contents, which can trigger an inflammatory response.[2][3] The core signaling pathway involves three key proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3][4] Upon stimulation, these proteins form a complex called the necrosome, leading to the phosphorylation and activation of MLKL, which then executes cell death by disrupting the plasma membrane.[5][6]
Q2: How do necroptosis inhibitors like Necroptosis-IN-4 (NIN-4) work?
A2: While specific details for "this compound" are not available in current literature, most small molecule necroptosis inhibitors function by targeting the kinase activity of key proteins in the necroptosis pathway, primarily RIPK1 or RIPK3.[1][3][4] By inhibiting these kinases, the inhibitors prevent the formation and activation of the necrosome, thereby blocking the downstream signaling events that lead to cell death. For example, some inhibitors bind to the ATP pocket of RIPK1, preventing its catalytic function.[4]
Q3: Why am I observing low or no efficacy of this compound in my cell line?
A3: The efficacy of a necroptosis inhibitor can be highly dependent on the specific cell type.[7] Several factors can contribute to low efficacy, including:
-
Low expression of key necroptosis proteins: The target cell line may have insufficient levels of RIPK1, RIPK3, or MLKL for the pathway to be effectively activated and therefore inhibited.[7]
-
Cell-specific signaling pathways: Some cell types may have alternative cell death pathways that are dominant, or they may lack specific components required for necroptosis induction by a particular stimulus.
-
Incorrect inhibitor concentration or incubation time: The optimal concentration and duration of treatment with the inhibitor and the necroptosis-inducing stimulus may vary between cell lines.[8]
-
Inactive reagents or suboptimal experimental conditions: The quality and storage of reagents, as well as cell culture conditions, can significantly impact the outcome of the experiment.[7]
Q4: How can I confirm that the observed cell death is indeed necroptosis?
A4: To confirm that the cell death you are studying is necroptosis, you can use a combination of approaches:
-
Use of pan-caspase inhibitors: Since necroptosis is caspase-independent, inducing cell death in the presence of a pan-caspase inhibitor like z-VAD-FMK can help differentiate it from apoptosis.[7] If cell death still occurs, it is likely necroptosis.
-
Biochemical markers: Western blotting for phosphorylated forms of RIPK1, RIPK3, and MLKL (pRIPK1, pRIPK3, pMLKL) can serve as specific markers for necroptosome formation and necroptosis activation.[7][9]
-
Genetic knockdown/knockout: Using siRNA or CRISPR/Cas9 to deplete RIPK1, RIPK3, or MLKL should rescue cells from necroptotic cell death.[10]
-
Morphological analysis: Necroptotic cells typically exhibit swelling and plasma membrane rupture, whereas apoptotic cells show shrinkage, membrane blebbing, and formation of apoptotic bodies.[7]
Troubleshooting Guide
Issue: Low or variable efficacy of this compound
This guide provides a systematic approach to troubleshoot and optimize experiments when this compound shows low efficacy.
Workflow for Troubleshooting Low Efficacy
References
- 1. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of necroptosis in disease and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target [mdpi.com]
- 6. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Necroptosis-IN-4 on RIPK1 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Necroptosis-IN-4 (also known as PK68) and other prominent RIPK1 inhibitors in validating the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) phosphorylation, a critical event in the necroptosis signaling pathway. This document summarizes key performance data, details experimental protocols for validation, and visualizes the underlying biological and experimental frameworks.
Comparative Analysis of RIPK1 Inhibitors
This compound (PK68) has emerged as a potent and selective inhibitor of RIPK1 kinase activity. To objectively assess its performance, this section compares its efficacy with other widely used RIPK1 inhibitors: Necrostatin-1s (Nec-1s), GSK2982772, and RIPA-56. The following table summarizes their reported half-maximal inhibitory concentration (IC50) against RIPK1 kinase activity and their half-maximal effective concentration (EC50) in cell-based necroptosis assays. Lower values indicate higher potency.
| Inhibitor | Type | IC50 (RIPK1 Kinase Activity) | EC50 (Cell-Based Necroptosis Assay) | Key Characteristics |
| This compound (PK68) | Type II | ~90 nM[1] | 13 nM (mouse cells), 23 nM (human cells) | Potent, orally active, and specific inhibitor of RIPK1-dependent necroptosis.[2] |
| Necrostatin-1s (Nec-1s) | Type III (Allosteric) | ~206 nM | 0.21 µM (in FADD-deficient Jurkat T cells) | A stable analog of Necrostatin-1, lacking off-target effects on IDO. |
| GSK2982772 | Type III (Allosteric) | 1.0 nM - 16 nM | 6.3 nM (human U937 cells) | Highly potent with excellent kinase specificity; currently in clinical trials for inflammatory diseases.[2][3] |
| RIPA-56 | Not specified | 13 nM[2][4] | 27 nM (mouse L929 cells), 28 nM (human HT-29 cells) | Highly potent, selective, and metabolically stable RIPK1 inhibitor.[4] |
Signaling Pathway and Experimental Visualization
To contextualize the validation experiments, the following diagrams illustrate the necroptosis signaling pathway, a typical experimental workflow for inhibitor validation, and the logical relationship of the key components in the validation process.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of inhibitor performance.
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)
This assay directly measures the enzymatic activity of purified RIPK1 and the inhibitory effect of compounds by quantifying the amount of ADP produced.
Materials:
-
Purified recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
Myelin Basic Protein (MBP) as a substrate
-
This compound and other test inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the purified RIPK1 enzyme.
-
Add 1 µL of the diluted inhibitor or DMSO (as a vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and MBP. The final ATP concentration should be close to the Km value for RIPK1.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions.[5]
-
Calculate the IC50 values based on the dose-response curves.
Cellular Assay for RIPK1 Phosphorylation (Western Blot)
This method assesses the ability of an inhibitor to block RIPK1 phosphorylation within a cellular context, providing a measure of its target engagement and efficacy in a biological system.
Cell Line and Culture:
-
Human colorectal adenocarcinoma cells (HT-29) are commonly used.
-
Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[6]
Procedure:
-
Cell Seeding: Seed HT-29 cells in 6-well plates and grow to 70-80% confluency.[6]
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control (DMSO).
-
Necroptosis Induction: Induce necroptosis by treating the cells with a combination of TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 0.5 µM BV6 or 1 µM LCL161), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk) for a specified time (e.g., 3-5 hours).[6][7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 25 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated RIPK1 (p-RIPK1, typically at Ser166) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection reagent.
-
Strip the membrane and re-probe for total RIPK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-RIPK1 to total RIPK1.
This comprehensive guide provides the necessary data and protocols to objectively evaluate the inhibitory effect of this compound on RIPK1 phosphorylation and compare its performance against other standard inhibitors in the field.
References
- 1. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Specificity of Necroptosis-IN-4: A Comparative Guide to Kinase Inhibitor Profiling
For researchers, scientists, and drug development professionals, the specificity of a chemical probe is paramount. This guide provides a comprehensive assessment of Necroptosis-IN-4's kinase selectivity in comparison to other known necroptosis inhibitors. By presenting supporting experimental data and detailed protocols, we aim to offer an objective resource for making informed decisions in necroptosis research.
Necroptosis is a form of regulated cell death implicated in a variety of inflammatory and degenerative diseases. Small molecule inhibitors targeting key kinases in the necroptosis pathway, such as RIPK1 and MLKL, are invaluable tools for dissecting this process and for therapeutic development. This compound has emerged as a potent and highly selective inhibitor of the pseudokinase MLKL, the terminal effector of the necroptosis pathway. This guide delves into the kinase profile of this compound and contrasts it with other widely used necroptosis inhibitors, highlighting its superior specificity.
Comparative Kinase Inhibition Profiles
To contextualize the specificity of this compound, we have compiled quantitative data on its kinase inhibition profile alongside several other common necroptosis inhibitors. The data is presented as the percentage of inhibition at a given concentration or as IC50/Kd values, where available. This allows for a direct comparison of their on-target potency and off-target effects.
| Inhibitor | Primary Target(s) | This compound | GSK'963 | Necrostatin-1 (Nec-1) | Ponatinib | Pazopanib |
| Assay Type | KINOMEscan | FP binding assay | KINOMEscan | KINOMEscan | KINOMEscan | |
| Kinase Panel Size | 403 | 339 | ~440 | ~440 | 442 | |
| Screening Concentration | 1 µM | 10 µM | 10 µM | Various | Various | |
| On-Target Potency | MLKL | Inhibits | - | - | - | - |
| RIPK1 | 0% | IC50: 29 nM [1][2] | IC50: ~180 nM | IC50: 0.37-2 nM (BCR-ABL)[3] | IC50: 10 nM (VEGFR1)[4] | |
| Off-Target Profile (% Inhibition >50%) | 0 out of 403 kinases | Highly selective (>10,000-fold for RIPK1) [1][2] | Multiple off-targets reported | Broad inhibition profile | Multi-targeted [4] | |
| Selected Off-Targets | None identified | Minimal | PAK1, PKAcα (partially inhibited)[5] | Numerous, including VEGFR, FGFR, PDGFR, SRC[3][6] | VEGFR, PDGFR, c-Kit, FGFR1, c-Fms[4] | |
| Selectivity Score (S-Score) | Not available | S(50) = 0.00, S(20) = 0.01[7] | Not available | Not available | Not available |
Note: The data presented is compiled from various sources and assay platforms. Direct comparison of absolute values should be made with caution. The KINOMEscan data for Ponatinib and Pazopanib can be explored further through the LINCS Data Portal[8][9].
Signaling Pathways and Experimental Workflows
To visualize the context of these inhibitors, the following diagrams illustrate the necroptosis signaling pathway and a typical kinase profiling workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Drug: Ponatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Comparative Analysis of Necroptosis Inhibitors: A Focus on Necroptosis-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the inhibitory concentrations (IC50) of Necroptosis-IN-4 and other widely used necroptosis inhibitors. The data presented is intended to aid researchers in selecting the most appropriate inhibitor for their experimental needs. This document includes a summary of IC50 values, detailed experimental protocols for their determination, and visualizations of the necroptosis signaling pathway and a typical experimental workflow.
Quantitative Comparison of Necroptosis Inhibitor IC50 Values
The inhibitory potency of several key necroptosis inhibitors is summarized in the table below. These values represent the concentration of the inhibitor required to achieve 50% inhibition of necroptosis or the activity of their respective target kinases in various cellular or biochemical assays.
| Inhibitor | Target | IC50/EC50 Value | Cell Line / Assay Condition |
| This compound | RIPK1 | < 0.2 nM | Human I2.1 cells |
| < 5 nM | Hepa1-6 cells | ||
| Necrostatin-1 (Nec-1) | RIPK1 (inhibition of necroptosis) | 490 nM[1] | Jurkat cells[2] |
| 494 nM[3] | FADD-deficient Jurkat cells[3] | ||
| RIPK1 (inhibition of kinase activity) | 182 nM | In vitro kinase assay | |
| Necrostatin-1s (Nec-1s) | RIPK1 | 210 nM[4] | In vitro kinase assay |
| GSK'872 | RIPK3 (inhibition of kinase activity) | 1.3 nM | Biochemical assay |
| RIPK3 (binding affinity) | 1.8 nM | Biochemical assay |
Experimental Protocols
A generalized protocol for determining the IC50 value of a necroptosis inhibitor is provided below. Specific parameters such as cell density, incubation times, and reagent concentrations may need to be optimized for different cell lines and experimental setups.
Protocol: Determination of IC50 for Necroptosis Inhibitors
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., human HT-29, Jurkat, or murine L929 cells) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined density that allows for optimal growth during the experiment. Incubate for 24 hours to allow for cell adherence.
2. Compound Preparation and Pre-treatment:
-
Prepare a stock solution of the necroptosis inhibitor in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the inhibitor to create a range of concentrations to be tested.
-
Remove the growth medium from the 96-well plates and add fresh medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known necroptosis inhibitor).
-
Incubate the cells with the inhibitor for 1-2 hours.
3. Induction of Necroptosis:
-
Prepare a solution of necroptosis-inducing agents. A common combination is Tumor Necrosis Factor-alpha (TNF-α) and a pan-caspase inhibitor, such as z-VAD-fmk. The caspase inhibitor is necessary to block apoptosis and channel the cell death pathway towards necroptosis.
-
Add the necroptosis-inducing agents to each well, except for the untreated control wells.
4. Incubation:
-
Incubate the plates for a period sufficient to induce necroptosis, typically 18-24 hours, at 37°C in a humidified incubator with 5% CO2.
5. Assessment of Cell Viability:
-
Quantify cell viability using a suitable assay. Common methods include:
-
MTT or WST-1 Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot penetrate the membrane of live cells, thus staining necrotic cells. The fluorescence can be measured using a plate reader or flow cytometry.
-
6. Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in cell viability, by fitting the data to a suitable sigmoidal dose-response model.
Visualizations
Necroptosis Signaling Pathway
The following diagram illustrates the core signaling cascade of TNF-α-induced necroptosis and highlights the points of intervention for the discussed inhibitors.
Caption: Necroptosis signaling cascade and inhibitor targets.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in an experimental workflow designed to determine the IC50 of a necroptosis inhibitor.
Caption: Workflow for necroptosis inhibitor IC50 determination.
References
Evaluating Downstream Signaling Effects of Necroptosis Inhibitors: A Comparative Guide
A comparative analysis of necroptosis inhibitors targeting RIPK1, RIPK3, and MLKL.
Disclaimer: As of the latest available data, specific public information regarding a compound named "Necroptosis-IN-4" is not available. Therefore, this guide provides a comparative analysis of well-characterized necroptosis inhibitors with distinct mechanisms of action, targeting the key signaling nodes: RIPK1 (Necrostatin-1), RIPK3 (GSK'872), and MLKL (Necrosulfonamide). This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the differential effects of targeting various stages of the necroptosis pathway.
Necroptosis is a form of regulated cell death that plays a crucial role in various physiological and pathological processes, including inflammation and immunity.[1][2] The core signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK1-like kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4] This guide evaluates the downstream signaling effects of inhibitors targeting each of these key components.
Comparison of Necroptosis Inhibitors
The selection of a necroptosis inhibitor often depends on the specific research question and the desired point of intervention in the signaling cascade. The following table summarizes the key characteristics and downstream effects of Necrostatin-1, GSK'872, and Necrosulfonamide.
| Inhibitor | Target | Mechanism of Action | Downstream Effects |
| Necrostatin-1 (Nec-1) | RIPK1 | Allosteric inhibitor that binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of RIPK3.[5] | - Inhibits RIPK1 autophosphorylation. - Prevents the formation of the necrosome (RIPK1-RIPK3 complex). - Blocks the phosphorylation of RIPK3 and MLKL. |
| GSK'872 | RIPK3 | A potent and selective ATP-competitive inhibitor of RIPK3 kinase activity.[6][7] | - Does not inhibit RIPK1 activation. - Blocks RIPK3 autophosphorylation and its kinase activity towards MLKL. - Prevents the phosphorylation and oligomerization of MLKL. |
| Necrosulfonamide (NSA) | MLKL | Covalently binds to Cys86 of human MLKL, preventing its oligomerization and translocation to the plasma membrane.[6] | - Does not affect RIPK1 or RIPK3 phosphorylation. - Directly inhibits the executioner step of necroptosis. |
Quantitative Data on Inhibitor Potency
The potency of these inhibitors is a critical factor in their application. The following table provides a summary of their reported IC50/EC50 values.
| Inhibitor | Assay Type | Species | Target/Process | IC50 / EC50 |
| Necrostatin-1 | Cell-based (necroptosis) | Human | RIPK1-dependent necroptosis | ~180 nM[8] |
| GSK'872 | Biochemical (kinase) | Human | RIPK3 kinase activity | <10 nM[6] |
| Cell-based (necroptosis) | Human | TNF-induced necroptosis | ~100-300 nM[9] | |
| Necrosulfonamide | Cell-based (necroptosis) | Human | MLKL-dependent necroptosis | ~500 nM[6] |
Experimental Protocols
Accurate evaluation of necroptosis inhibitors requires robust experimental designs. Below are detailed methodologies for key experiments.
Cell Viability Assay to Determine EC50
This protocol is used to measure the concentration of an inhibitor required to protect 50% of cells from necroptosis.
-
Cell Seeding: Seed cells (e.g., HT-29 or L929) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of the necroptosis inhibitor (e.g., Necrostatin-1, GSK'872, or Necrosulfonamide) for 1-2 hours. Include a vehicle control (DMSO).
-
Necroptosis Induction: Induce necroptosis by adding a combination of a stimulus (e.g., TNFα, 20-100 ng/mL) and a pan-caspase inhibitor (e.g., zVAD-fmk, 20 µM) to all wells except the untreated control.[7]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Normalize the viability data to the vehicle-treated, non-induced control. Plot the results as a dose-response curve to determine the EC50 value for each inhibitor.[7]
Western Blotting for Downstream Signaling
This protocol is used to assess the phosphorylation status of key necroptosis signaling proteins.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Pre-treat with the inhibitors at desired concentrations for 1-2 hours, followed by induction of necroptosis for a specified time (e.g., 4-8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-RIPK1, phospho-RIPK3, phospho-MLKL, and total proteins overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathway and Experimental Workflow
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Pathogenesis of Necroptosis-Dependent Signaling Pathway in Cerebral Ischemic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4itj - Crystal structure of RIP1 kinase in complex with necrostatin-4 - Summary - Protein Data Bank Japan [pdbj.org]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 9. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Necroptosis-IN-4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Necroptosis-IN-4, a potent necroptosis inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring a safe research environment.
This compound is a valuable tool in studying RIPK1-mediated necroptosis. However, as with any chemical compound, understanding its properties and potential hazards is the first step toward safe handling. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to support your research endeavors.
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₃F₃N₆O₃ | MedChemExpress[1] |
| Molecular Weight | 524.49 g/mol | MedChemExpress[1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| GHS Classification | Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Hazardous to the aquatic environment, acute hazard (Category 3) | Sigma-Aldrich |
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times in the designated handling area:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to avoid inhalation of dust.
Operational Plan: A Step-by-Step Guide for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and accidents. Follow these procedural steps diligently.
-
Preparation and Area Designation:
-
Designate a specific area within a laboratory, preferably within a chemical fume hood, for the handling of this compound.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Handling the Compound:
-
All weighing and aliquoting of solid this compound must be performed inside a chemical fume hood to prevent the generation and inhalation of dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use dedicated spatulas and weighing boats for handling the compound.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Accidental Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing boats, and pipette tips, must be considered chemical waste.
-
Containerization: Collect all this compound waste in a clearly labeled, sealed, and puncture-resistant container. The label should include the chemical name and associated hazards.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash. This compound is harmful to aquatic life.
Visualizing the Safe Handling Workflow
To further clarify the procedural flow for handling this compound, the following diagram outlines the key steps from receipt of the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their vital work, contributing to advancements in the understanding and therapeutic intervention of necroptosis-related diseases.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
